Fmoc-Phe(4-CF3)-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGJWTUWMVZPD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427325 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-86-6, 238742-88-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine, commonly referred to as Fmoc-Phe(4-CF3)-OH, is a fluorinated amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological significance of this compound.
Core Chemical Properties
This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Synonyms | Fmoc-4-(trifluoromethyl)-L-phenylalanine, N-Fmoc-4-trifluoro-L-phenylalanine | [2][3] |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | [2][3] |
| Molecular Weight | 455.43 g/mol | [2][3] |
| CAS Number | 247113-86-6 | [2][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1][2] |
| Optical Rotation | [α]/D -37±2°, c = 1 in DMF | [2] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
| Solvent | Common Abbreviation | Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | Standard solvent for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF, can enhance solvation.[5] |
| Dichloromethane | DCM | Soluble | Used in some SPPS protocols, though less common for dissolving Fmoc-amino acids.[5] |
Spectroscopic Data
Characterization of this compound is essential for quality control and to confirm its identity. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.
Note: The following are predicted spectral data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group, the amino acid backbone, and the trifluoromethylphenyl side chain. The aromatic region will be complex due to the protons of the fluorenyl group and the disubstituted phenyl ring.
-
¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons of the amino acid backbone. The trifluoromethyl group will also influence the chemical shifts of the carbons in the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound.
-
Expected Mass: The calculated monoisotopic mass is 455.1344 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at m/z 456.1422 and/or the [M-H]⁻ ion at m/z 454.1266.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis.[3] The electron-withdrawing nature and steric bulk of the trifluoromethyl group may necessitate optimization of standard coupling and deprotection protocols. The following are generalized protocols that can serve as a starting point for the incorporation of this compound into a peptide sequence.
Fmoc Deprotection Workflow
The removal of the Fmoc group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.
Caption: A generalized workflow for the Fmoc deprotection step in SPPS.
Detailed Protocol for Fmoc Deprotection:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF to remove any residual solvents or reagents.
-
Fmoc Removal: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The reaction time may vary from 5 to 20 minutes. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed to ensure complete removal.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling Workflow
The coupling of this compound to the deprotected N-terminus of the growing peptide chain requires activation of its carboxylic acid.
Caption: A generalized workflow for the coupling of an activated Fmoc-amino acid in SPPS.
Detailed Protocol for Amino Acid Coupling (using HBTU/DIPEA):
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (slightly less equivalents than the amino acid), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for a few minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the trifluoromethyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.[6]
Biological Significance and Signaling Pathways
The incorporation of fluorinated amino acids like 4-(trifluoromethyl)-L-phenylalanine into peptides can significantly impact their biological activity. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence peptide conformation, binding affinity to target receptors, and resistance to enzymatic degradation.[3]
While specific signaling pathways directly modulated by peptides containing 4-trifluoromethylphenylalanine are not extensively documented, the introduction of this moiety is a strategy employed in drug design to enhance therapeutic properties. For instance, fluorinated amino acids have been used in the development of peptides with potential applications in oncology and infectious diseases by improving their interaction with biological targets and their stability in vivo.[2] Peptides are known to be involved in a myriad of signaling pathways, and the enhanced properties of peptides containing this compound could potentially be leveraged to modulate these pathways with greater efficacy.
Caption: A simplified diagram illustrating the general mechanism of a peptide modulating a cellular signaling pathway.
Conclusion
This compound is a valuable building block for peptide chemists and drug development professionals. Its unique trifluoromethyl-substituted side chain offers a powerful tool to enhance the properties of synthetic peptides. While standard SPPS protocols can be adapted for its use, careful optimization of coupling and deprotection steps may be required to achieve high yields and purity. Further research into the specific effects of incorporating 4-(trifluoromethyl)phenylalanine into peptides will undoubtedly unveil new opportunities for the design of novel therapeutics that target a wide range of cellular signaling pathways.
References
An In-depth Technical Guide to Fmoc-4-(trifluoromethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-(trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties to peptides, significantly enhancing their therapeutic potential. This modification is known to increase metabolic stability, improve lipophilicity, and modulate biological activity, making it a valuable tool for the rational design of novel peptide-based therapeutics, particularly in the fields of oncology and neurology.
This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-4-(trifluoromethyl)-L-phenylalanine. It includes detailed experimental protocols for its synthesis and incorporation into peptides, quantitative data, and visualizations of relevant workflows to support researchers in their drug development endeavors.
Chemical Structure and Identification
Fmoc-4-(trifluoromethyl)-L-phenylalanine is characterized by an L-phenylalanine core structure, N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a trifluoromethyl (-CF3) substituent on the phenyl ring.
Chemical Structure:
Caption: Chemical structure of Fmoc-4-(trifluoromethyl)-L-phenylalanine.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-4-(trifluoromethyl)-L-phenylalanine is provided below.
| Property | Value | Reference |
| CAS Number | 247113-86-6 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C25H20F3NO4 | [1][2][4][5][7] |
| Molecular Weight | 455.43 g/mol | [1][3][5][8] |
| Appearance | Solid, beige or white to pale brown powder | [5] |
| Melting Point | 127-130 °C or 128-138 °C | [5][9][10] |
| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO.[11][12][13][14] | |
| Storage | 2-8°C, sealed in a dry, dark place.[5] |
Experimental Protocols
Synthesis of Fmoc-4-(trifluoromethyl)-L-phenylalanine
This procedure involves the N-protection of 4-(trifluoromethyl)-L-phenylalanine using an Fmoc-donating reagent under basic conditions.
Materials:
-
4-(Trifluoromethyl)-L-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)-L-phenylalanine in a 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.
-
Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl to precipitate the product.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(trifluoromethyl)-L-phenylalanine
The following is a generalized workflow for the incorporation of Fmoc-4-(trifluoromethyl)-L-phenylalanine into a peptide chain using manual Fmoc-based SPPS.[16]
Materials:
-
Appropriate resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., DIC/Oxyma)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate Fmoc-4-(trifluoromethyl)-L-phenylalanine (typically 3 equivalents) with a coupling agent and base in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The introduction of the 4-trifluoromethyl-phenylalanine residue into peptides is a strategic approach to enhance their therapeutic properties. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile.[17]
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, which can render the peptide less susceptible to enzymatic degradation, thereby extending its in vivo half-life.[17]
-
Modulation of Bioactivity: The trifluoromethyl group can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions that are critical for receptor binding and molecular recognition. This can lead to enhanced binding affinity and specificity for the target.[17]
-
Improved Pharmacokinetics: The increased lipophilicity can improve a peptide's ability to cross biological membranes, potentially leading to better absorption and distribution.
Signaling Pathways
Direct involvement of Fmoc-4-(trifluoromethyl)-L-phenylalanine in specific signaling pathways has not been documented. Its role is primarily as a synthetic building block. However, peptides incorporating this amino acid are designed to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders. For example, a peptide containing a fluorinated phenylalanine analog has been shown to be a potent agonist for the ghrelin receptor, which is involved in appetite regulation and energy homeostasis.[18]
Visualizations
General Workflow for Fmoc-Protection of an Amino Acid
Caption: General workflow for the synthesis of Fmoc-protected amino acids.
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
References
- 1. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 8. peptide.com [peptide.com]
- 9. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
Solubility Profile of Fmoc-Phe(4-CF3)-OH in DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(4-CF3)-OH (N-α-9-fluorenylmethoxycarbonyl-4-(trifluoromethyl)-L-phenylalanine) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While extensive quantitative solubility data is not widely published, this document consolidates available information, outlines detailed experimental protocols for solubility determination, and presents logical workflows to address solubility challenges.
Core Concepts in Solubility for SPPS
The dissolution of Fmoc-protected amino acids in solvents like DMF is fundamental to successful peptide synthesis.[1] Inadequate solubility can lead to significant issues, including:
-
Incomplete Reactions: Undissolved amino acids are unavailable for coupling, resulting in truncated or deletion peptide sequences.[1][2]
-
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.[2]
-
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, reducing their effective concentration and hindering reactivity.[2]
DMF is a polar aprotic solvent widely favored in SPPS for its excellent ability to dissolve a broad range of organic molecules, including protected amino acids and the growing peptide chain on the solid support.[1][3][4] However, the solubility of individual Fmoc-amino acids can vary based on the properties of their side chains.[5]
Quantitative and Qualitative Solubility Data
A key indicator of solubility is derived from the standard conditions for measuring the optical rotation of this compound, which is performed at a concentration of 1 gram in 100 mL of DMF.[1] This indicates a minimum solubility under standard laboratory conditions.
| Compound Name | Solvent | Minimum Solubility ( g/100 mL) | Molar Concentration (approx.) | Source |
| This compound | DMF | 1 | ~0.022 M | Derived from optical rotation measurement conditions.[6] |
| Fmoc-Phe(4-Br)-OH (for comparison) | DMF | 1 | ~0.021 M | Derived from optical rotation measurement conditions for a structurally similar compound.[1] |
| Fmoc-Phe(4-F)-OH (for comparison) | DMF | 10 | ~0.247 M | Quantitative data available for a structurally similar compound.[7] |
Note: The hydrophobicity of the trifluoromethyl group on the phenyl ring of this compound influences its solubility. While generally considered soluble in DMF, empirical determination is recommended for specific applications requiring high concentrations.
Experimental Protocol for Solubility Determination
For applications demanding precise solubility data, direct experimental measurement is the most reliable approach. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.
Objective: To determine the saturation solubility of this compound in DMF at a specified temperature.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Analytical balance
-
Vials with tight-sealing caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a vial.
-
Add a precise volume of DMF (e.g., 1.0 mL).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[2]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.[2]
-
Filter the supernatant through a 0.22 µm syringe filter.[2]
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.[2]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Workflows and Troubleshooting
Standard Dissolution Workflow for SPPS
The following diagram illustrates the standard workflow for dissolving and using Fmoc-amino acids in solid-phase peptide synthesis.
Troubleshooting Solubility Issues
If this compound does not fully dissolve in DMF at the desired concentration, the following troubleshooting steps can be taken.
Key Considerations for Enhancing Solubility:
-
Solvent Quality: DMF can degrade over time to form dimethylamine, which can interfere with the Fmoc group.[4] Always use high-purity, amine-free DMF.
-
Co-solvents: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly improve the solubility of sparingly soluble Fmoc-amino acids.[5]
-
Heating: Gentle warming to approximately 37°C can be effective, but prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid.[5]
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[5]
By understanding the factors that influence the solubility of this compound and employing systematic protocols for its dissolution and characterization, researchers can optimize its use in peptide synthesis, leading to higher yields and purity of the final product.
References
In-Depth Technical Guide: Storage and Handling of Fmoc-Phe(4-CF3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine, commonly referred to as Fmoc-Phe(4-CF3)-OH, is a specialized amino acid derivative crucial for the advancement of peptide-based therapeutics and research. The incorporation of a trifluoromethyl group onto the phenyl ring of phenylalanine significantly enhances the metabolic stability, lipophilicity, and overall conformational properties of synthetic peptides.[1] These attributes make this compound an invaluable building block in the design of novel peptides with improved pharmacokinetic profiles, particularly in the development of agonists and antagonists for G-protein coupled receptors (GPCRs) such as the Neuropeptide Y (NPY) receptors.
This technical guide provides a comprehensive overview of the essential aspects of storing and handling this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of its relevance in modulating key signaling pathways.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is fundamental for its effective use. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine |
| CAS Number | 247113-86-6[2] |
| Molecular Formula | C25H20F3NO4[2] |
| Molecular Weight | 455.43 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-130 °C[2] |
| Optical Activity | [α]/D -37±2°, c = 1 in DMF[2] |
| Storage Temperature | 2-8°C[2] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. Ultrasonic assistance may be required for complete dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Alternative solvent for SPPS with good solvating properties. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Use of hygroscopic DMSO can impact solubility. Ultrasonic assistance may be required. |
| Water | Insoluble | |
| Dichloromethane (DCM) | Soluble | Often used in combination with DMF for SPPS. |
Table 3: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | ~12.9 (br s, 1H, -COOH), ~7.9-7.2 (m, aromatic H), ~4.3 (m, 1H, α-CH), ~4.2 (m, 2H, Fmoc CH₂), ~3.1 (m, 2H, β-CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | ~173 (-COOH), ~156 (Fmoc C=O), ~144-120 (aromatic C), ~66 (Fmoc CH₂), ~56 (α-CH), ~37 (β-CH₂) |
| FT-IR (ATR) | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1720 cm⁻¹ (C=O stretch, carboxylic acid), ~1690 cm⁻¹ (C=O stretch, urethane) |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and purity, ensuring reliable and reproducible results in peptide synthesis.
Storage Conditions
For long-term storage, this compound should be kept in a tightly sealed container at 2-8°C.[2] To prevent degradation from atmospheric moisture and oxygen, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen. Protection from light is also recommended to prevent potential photolytic degradation.
Handling Precautions
When handling this compound, standard laboratory safety practices should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Although not classified as acutely toxic, direct contact with skin and eyes should be avoided. In case of accidental contact, wash the affected area thoroughly with water.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following section provides a detailed protocol for the incorporation of this compound into a peptide chain, exemplified by the synthesis of a Neuropeptide Y (NPY) analog.
General Workflow for Fmoc-SPPS
The synthesis of a peptide on a solid support involves a cyclical process of deprotection, washing, coupling, and washing.
General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Synthesis of a Neuropeptide Y (NPY) Analog
This protocol outlines the manual solid-phase synthesis of a hypothetical NPY analog where a specific phenylalanine residue is replaced with 4-(trifluoromethyl)-L-phenylalanine.
Materials and Reagents:
-
This compound
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for C-terminal amide peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for this modified amino acid.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling step may be necessary.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the NPY analog sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Context: Modulation of Neuropeptide Y Receptor Signaling
Peptides containing 4-(trifluoromethyl)-L-phenylalanine are of significant interest for their potential to modulate G-protein coupled receptor (GPCR) signaling pathways. One such important target is the Neuropeptide Y (NPY) Y1 receptor, which is involved in various physiological processes including appetite regulation, anxiety, and blood pressure control.[3][4]
The NPY Y1 receptor is a Gi/o-coupled receptor.[1] Upon binding of NPY or its analogs, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately results in various cellular responses.
Neuropeptide Y (NPY) Y1 receptor signaling pathway.
The incorporation of this compound into NPY analogs can enhance their binding affinity and stability, leading to more potent and prolonged modulation of the Y1 receptor signaling pathway. The trifluoromethyl group can influence key interactions within the receptor's binding pocket, thereby fine-tuning the peptide's agonist or antagonist properties.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its proper storage and handling are paramount to ensure the integrity of the compound and the success of peptide synthesis. The detailed protocols provided in this guide offer a practical framework for the incorporation of this non-canonical amino acid into peptide sequences. Furthermore, the understanding of its role in modulating critical signaling pathways, such as the NPY Y1 receptor pathway, underscores its importance in modern drug discovery and development. By leveraging the unique properties conferred by the trifluoromethyl group, researchers can continue to design and synthesize novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-α-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine (Fmoc-Phe(4-CF3)-OH), a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The inclusion of a trifluoromethyl group on the phenylalanine side chain offers unique properties, such as increased metabolic stability and altered binding affinities, making it a valuable building block in the design of novel peptide therapeutics.[1]
Physicochemical and Identification Properties
This compound is a white, solid powder used as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3] |
| Synonyms | N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine | [3] |
| CAS Number | 247113-86-6 | [3] |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | [3] |
| Molecular Weight | 455.43 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity (by HPLC) | ≥97% | |
| Optical Activity | [α]/D -37±2°, c = 1 in DMF | |
| InChI Key | YMEGJWTUWMVZPD-QFIPXVFZSA-N | |
| SMILES String | O=C(O)--INVALID-LINK--CC4=CC=C(C(F)(F)F)C=C4 |
Material Safety and Handling
While some safety data sheets indicate no known OSHA hazards, it is imperative to handle this compound with the care due to all laboratory chemicals.[3] Appropriate personal protective equipment (PPE) should always be used.
| Safety & Handling Parameter | Guideline | Reference(s) |
| GHS Classification | Not uniformly classified; some sources indicate no significant hazards. WGK 3 (highly hazardous to water). | [3] |
| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, and a Type N95 (US) dust mask. | |
| Handling | Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Avoid contact with skin and eyes. Provide appropriate exhaust ventilation where dust is formed. | [3][4] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C. | [3] |
| Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |
| Hazardous Decomposition | Under fire conditions, may decompose to form oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride gas (HF). | [3] |
| Spill Response | Small Spill: Sweep up material and place it in a suitable, closed container for disposal. Large Spill: Sweep up and shovel into suitable containers for disposal. | [3] |
Experimental Protocols: Application in Peptide Synthesis
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).[5] The following is a detailed protocol for the manual coupling of this amino acid to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
3.1 Materials and Reagents
-
Peptide synthesis vessel
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Activating agents: e.g., TBTU (or HATU) and a base such as N,N-Diisopropylethylamine (DIPEA) or Collidine.[6]
-
Dichloromethane (DCM)
3.2 Protocol Steps
-
Resin Preparation:
-
Ensure the peptide-resin has been fully deprotected at the N-terminus (a free amine is present). This is typically confirmed with a positive Kaiser test.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the previous deprotection step.[7]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and TBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 3-8 minutes at room temperature.[6] Note: For hindered couplings, HATU may be a more potent activating reagent.[6]
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3-5 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Fmoc Deprotection (for subsequent coupling):
-
To continue chain elongation, the Fmoc group must be removed.
-
Add a 20% piperidine in DMF (v/v) solution to the resin and agitate for 3 minutes.[8]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[6]
-
Drain the deprotection solution and wash the resin thoroughly as described in Step 4 to prepare for the next coupling cycle.
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of the experimental and safety workflows associated with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 97 HPLC 247113-86-6 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
Commercial Suppliers and Technical Guide for Fmoc-Phe(4-CF3)-OH
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercial suppliers for Fmoc-L-Phe(4-CF3)-OH, its chemical properties, and its application in solid-phase peptide synthesis (SPPS). The incorporation of 4-(trifluoromethyl)phenylalanine into peptide sequences is a key strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic peptides. The trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity.[1][2]
Commercial Availability
A critical step in utilizing Fmoc-Phe(4-CF3)-OH is sourcing high-purity material. Several reputable chemical suppliers offer this amino acid derivative. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Additional Notes |
| Sigma-Aldrich (Merck) | This compound | 247113-86-6 | 455.43 g/mol | ≥97% (HPLC) | Also offers the D-isomer, Fmoc-D-Phe(4-CF3)-OH (CAS: 238742-88-6), with ≥98.0% purity.[3] |
| Chem-Impex | Fmoc-D-Phe(4-CF3)-OH | 238742-88-6 | 455.43 g/mol | ≥ 98% (Chiral HPLC)[1] | Appears to primarily offer the D-isomer.[1] |
| Aapptec Peptides | This compound | 247113-86-6 | 455.4 g/mol | Lot-specific | Catalog number: UFF133.[4] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. This information is essential for accurate reagent preparation and reaction setup.
| Property | Value |
| Molecular Formula | C₂₅H₂₀F₃NO₄[1][4] |
| Appearance | White powder[1] |
| Storage Temperature | 2-8°C[3] |
| Solubility | Soluble in DMF and NMP |
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy. This protocol is based on standard SPPS procedures.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (slightly less than 1 equivalent to the amino acid) in DMF. Add DIPEA (2 equivalents) to the solution to activate the amino acid.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours to allow for complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: Wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Diagrams
To visually represent the experimental and logical frameworks, the following diagrams are provided.
Caption: A single cycle of the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Caption: Conceptual signaling pathway modulation by a peptide incorporating 4-(trifluoromethyl)phenylalanine.
References
effect of trifluoromethyl group on phenylalanine
An In-depth Technical Guide on the Effect of the Trifluoromethyl Group on Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor to key signaling molecules. Its phenyl ring provides a versatile scaffold for chemical modification to generate analogues with tailored properties. The introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, is a prominent strategy in medicinal chemistry. The CF3 group's unique electronic properties and size profoundly influence the physicochemical and biological characteristics of the parent molecule.
This guide provides a comprehensive technical overview of the effects of incorporating a trifluoromethyl group onto the phenylalanine scaffold. It covers the resulting changes in physicochemical properties, common synthetic approaches, biological activities with a focus on enzyme inhibition, and detailed experimental protocols for synthesis and characterization.
Physicochemical Effects of Trifluoromethylation
The introduction of a trifluoromethyl group to the phenyl ring of phenylalanine dramatically alters its key physicochemical properties. The CF3 group is strongly electron-withdrawing and highly lipophilic, which impacts the molecule's acidity, basicity, and hydrophobicity. These changes are critical for modulating pharmacokinetic and pharmacodynamic properties in drug design.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of L-phenylalanine with its trifluoromethylated (CF3-Phe) isomers.
| Property | L-Phenylalanine | 2-(Trifluoromethyl)-L-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂ |
| Molecular Weight ( g/mol ) | 165.19 | 233.19 | 233.19[1] | 233.19 |
| pKa₁ (α-COOH) | 1.83[2] | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |
| pKa₂ (α-NH₃⁺) | 9.13[2] | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |
| logP (Computed) | -1.5[2] | -0.5 | Not Reported | -0.6 |
| Appearance | White crystalline powder | White crystalline powder[3] | White to off-white powder[1] | White to off-white solid[4] |
Synthesis of Trifluoromethylated Phenylalanine Derivatives
The synthesis of trifluoromethylated phenylalanine often involves the protection of the amino group, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, to make it suitable for solid-phase peptide synthesis (SPPS). A common method for this is the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of Fmoc-4-(Trifluoromethyl)-L-phenylalanine
This protocol describes the N-protection of 4-(Trifluoromethyl)-L-phenylalanine using Fmoc-OSu under basic conditions.[5]
Materials:
-
4-(Trifluoromethyl)-L-phenylalanine (H-Phe(4-CF3)-OH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-(Trifluoromethyl)-L-phenylalanine in 50 mL of a 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.
-
Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over a period of 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash three times with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities. c. Cool the remaining aqueous layer in an ice bath. d. Acidify the aqueous layer to pH 2 by the slow addition of 1M HCl, which will cause a white precipitate of the product to form.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid product thoroughly with cold deionized water until the washings are neutral. c. Dry the crude product under vacuum. d. If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity Fmoc-Phe(4-CF3)-OH.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Fmoc-4-(Trifluoromethyl)-L-phenylalanine.
Biological Effects and Applications
The incorporation of trifluoromethylated phenylalanine into peptides and proteins is a powerful strategy to enhance their therapeutic potential. The CF3 group can increase metabolic stability by blocking sites of enzymatic oxidation and can modulate binding affinity and selectivity for biological targets.
Enzyme Inhibition: Phenylalanine Hydroxylase
Data Presentation: Enzyme Inhibition
| Inhibitor | Target Enzyme | Reported Effect |
| Phenylalanine Analogues | Phenylalanine Hydroxylase (PAH) | Phenylalanine analogues can act as allosteric regulators or competitive inhibitors of PAH, modulating its catalytic activity.[6][7] |
Mandatory Visualization: Phenylalanine Metabolic Pathway Inhibition
Caption: Inhibition of the Phenylalanine to Tyrosine metabolic pathway.
Key Experimental Methodologies
Experimental Protocol: Incorporation of 4-(Trifluoromethyl)-L-phenylalanine into a Peptide via SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing 4-(Trifluoromethyl)-L-phenylalanine using Fmoc chemistry.[8][9]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the desired Fmoc-amino acid (e.g., this compound) (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. d. Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Collect the peptide precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Analytical Characterization by 19F NMR Spectroscopy
This protocol provides parameters for the characterization of a purified peptide or protein containing a trifluoromethyl-phenylalanine residue using 19F NMR.[10]
Materials & Equipment:
-
Purified sample containing 4-(Trifluoromethyl)-L-phenylalanine (concentration: 40-50 µM)
-
NMR Buffer: 50 mM TRIS, 100 mM NaCl, 1 mM CHAPS, 2 mM DTT, pH 7.4
-
Deuterium Oxide (D₂O, 5-10% final volume for lock)
-
Internal Standard/Reference: Trifluoroacetic acid (TFA)
-
High-field NMR spectrometer equipped with a cryoprobe (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve the lyophilized sample in the NMR buffer to a final concentration of 40-50 µM. Add D₂O to a final concentration of 5-10%.
-
Spectrometer Setup:
-
Tune the probe to the 19F frequency (e.g., 470 MHz on a 500 MHz spectrometer).
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a 1D 19F NMR spectrum without proton decoupling.
-
Reference: Reference the spectrum to an internal or external standard, such as TFA (chemical shift set to -76.55 ppm).
-
Acquisition Parameters:
-
Pulse Angle (Flip Angle): 30-90°
-
Relaxation Delay: 0.2 - 1.0 seconds
-
Acquisition Time: ~0.05 seconds
-
Number of Scans: Dependent on sample concentration, typically several thousand scans are required to achieve a good signal-to-noise ratio.
-
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Perform phase and baseline corrections on the resulting spectrum. The presence of a signal in the expected chemical shift region for the CF3 group confirms its incorporation.
Conclusion
The trifluoromethyl group is a powerful substituent for modifying the properties of phenylalanine. Its strong electron-withdrawing nature and lipophilicity significantly alter the physicochemical profile of the amino acid, which in turn influences its biological activity. Trifluoromethylated phenylalanine is a valuable building block for creating peptides with enhanced metabolic stability and for designing potent enzyme inhibitors. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to explore and harness the potential of this unique non-canonical amino acid in drug discovery and chemical biology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
Applications of Fluorinated Amino Acids in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or backbones, can profoundly influence peptide structure, stability, and biological activity.[1] By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs. This guide provides a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.
Core Advantages of Peptide Fluorination
The introduction of fluorine can impart a range of beneficial properties to peptides, primarily by altering their electronic and steric characteristics. These modifications can lead to significant improvements in key areas relevant to drug development.
Enhanced Structural and Thermal Stability
Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions and influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[1] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability. For instance, the incorporation of 4(R)-fluoroproline in collagen triple helices has been shown to increase their stability. Similarly, substituting leucine with hexafluoroleucine (hFLeu) in the hydrophobic core of a four-helix bundle protein increases its stability against thermal denaturation.[2]
Increased Proteolytic Resistance
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][3] However, the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[4][5] For example, while some studies show a significant increase in stability, others report only modest or even negligible effects.[6][7] A systematic study on the effect of hexafluoroleucine and trifluoroisoleucine on elastase digestion revealed that the position of the fluorinated residue is critical, with 5,5,5-trifluoroisoleucine offering significant protection when placed N-terminal to the cleavage site.[3]
Modulation of Lipophilicity and Membrane Permeability
Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[1][8] This property can be strategically utilized to enhance the membrane permeability and cellular uptake of peptide drugs, which is often a limiting factor for their therapeutic efficacy.[9][10] The octanol-water partition coefficient (logP) is a common measure of lipophilicity and has been shown to correlate well with membrane permeability.[11][12][13] The increased lipophilicity of fluorinated peptides can also enhance their interaction with lipid membranes, which is crucial for the mechanism of action of many antimicrobial and cell-penetrating peptides.[14]
Fine-Tuning of Conformation and Binding Affinity
The incorporation of fluorinated amino acids can be used to control the conformational preferences of peptides. The steric bulk and unique electronic properties of fluorine can bias the puckering of proline rings or influence the torsional angles of the peptide backbone.[9][15][16] This conformational control can be exploited to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. For example, the stereospecific incorporation of 4-fluoroprolines can enforce a particular pucker on the pyrrolidine ring, which in turn influences the secondary structure of the peptide.[15][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on different peptide properties.
Table 1: Impact of Fluorination on Peptide Thermal Stability (Tm)
| Peptide/Protein System | Fluorinated Amino Acid | Position of Substitution | Tm (°C) of Native Peptide | Tm (°C) of Fluorinated Peptide | Change in Tm (°C) | Reference |
| Four-α-Helix Bundle | Hexafluoroleucine (hFLeu) | Hydrophobic Core (2 layers) | 58.0 | 63.0 | +5.0 | [2] |
| Collagen Mimetic Peptide | (4R)-Fluoroproline | Yaa position | 30.5 | 41.0 | +10.5 | [9] |
| C31 (HIV Fusion Inhibitor) | (4S)-F-Ile | Ile635 | 74.3 | 77.2 | +2.9 | [18] |
| C31 (HIV Fusion Inhibitor) | (4R)-F-Ile | Ile635 | 74.3 | 75.8 | +1.5 | [18] |
Table 2: Impact of Fluorination on Proteolytic Stability
| Peptide Sequence | Fluorinated Amino Acid | Position Relative to Cleavage Site | Protease | % Peptide Remaining (Fluorinated) | % Peptide Remaining (Non-fluorinated control) | Incubation Time | Reference |
| Model Peptide (FA) | Hexafluoroleucine | P2 | Elastase | ~50% | ~31% | 24 h | [3] |
| Model Peptide (FA) | Trifluoroisoleucine | P2 | Elastase | ~70% | ~31% | 24 h | [3] |
| Model Peptide (FA) | Hexafluoroleucine | P1' | Elastase | ~40% | ~57% | 24 h | [3] |
| Buforin Analogue | Hexafluoroleucine | Multiple | Trypsin | Moderately higher | Baseline | Not specified | [6] |
| Magainin Analogue | Hexafluoroleucine | Multiple | Trypsin | Moderately higher | Baseline | Not specified | [6] |
Table 3: Impact of Fluorination on Lipophilicity (logP)
| Amino Acid/Compound | logP (Octanol/Water) | Reference |
| Leucine | 1.7 | [2] |
| Hexafluoroleucine | 3.1 | [2] |
| Phenylalanine | 1.8 | [6] |
| 4-Fluorophenylalanine | 2.1 | [6] |
| Trifluoromethyl-phenylalanine | 2.8 | [17] |
Table 4: Impact of Fluorination on Antimicrobial Activity (MIC)
| Peptide | Fluorinated Amino Acid | Target Organism | MIC (µg/mL) of Native Peptide | MIC (µg/mL) of Fluorinated Peptide | Reference |
| Buforin II Analogue (BII1) | Hexafluoroleucine | E. coli | 16 | 4 | [6] |
| Buforin II Analogue (BII1) | Hexafluoroleucine | B. subtilis | 8 | 4 | [6] |
| Magainin 2 Analogue (M2) | Hexafluoroleucine | E. coli | 64 | 8 | [6] |
| Magainin 2 Analogue (M2) | Hexafluoroleucine | B. subtilis | 16 | 4 | [6] |
Case Study: Fluorinated Peptides as HIV-1 Fusion Inhibitors
A prominent application of fluorinated amino acids is in the development of antiviral peptides, particularly those targeting the fusion of HIV-1 with host cells. The viral glycoprotein gp41 mediates this fusion process through a conformational change that involves the formation of a six-helix bundle (6-HB) from its N-terminal (NHR) and C-terminal (CHR) heptad repeat regions.[7][8] Peptides derived from the CHR sequence can competitively bind to the NHR, preventing the formation of the 6-HB and thus inhibiting viral entry.[19]
The incorporation of fluorinated amino acids into these CHR-derived peptides can enhance their therapeutic potential by increasing their helical stability and binding affinity for the NHR target, as well as improving their resistance to proteolytic degradation.
Caption: HIV-1 entry and inhibition by a fluorinated peptide. (Max Width: 760px)
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of peptides containing fluorinated amino acids.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid, such as 4-fluorophenylalanine, using the Fmoc/tBu strategy.[6]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis. (Max Width: 760px)
Materials and Reagents:
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-Phe(4-F)-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides) or other suitable resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
RP-HPLC purification system and columns
Protocol:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the solution to separate the peptide from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by preparative RP-HPLC.
-
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[20]
Proteolytic Stability Assay in Human Plasma
This protocol describes a method to evaluate the stability of a fluorinated peptide in human blood plasma.[3]
Materials and Reagents:
-
Fluorinated peptide and non-fluorinated control peptide
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (for quenching and HPLC mobile phase)
-
RP-HPLC system with a C18 column and UV detector
Protocol:
-
Peptide Stock Solution: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the plasma to a final concentration of 0.1 mg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold ACN with 0.1% TFA.
-
-
Sample Preparation:
-
Vortex the quenched sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Elute the peptide using a linear gradient of ACN in water (both containing 0.1% TFA).
-
Monitor the peptide elution by UV absorbance at 214 or 280 nm.
-
-
Data Analysis:
Thermal Stability (Tm) Determination by Circular Dichroism (CD)
This protocol details the determination of a peptide's melting temperature (Tm) using CD spectroscopy.[23][24]
Materials and Reagents:
-
Purified peptide (fluorinated and non-fluorinated control)
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter equipped with a temperature controller
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in the buffer at a suitable concentration (typically 10-50 µM).
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).
-
Set the temperature range for the experiment (e.g., from 20°C to 90°C) and a heating rate (e.g., 1°C/minute).
-
-
Thermal Denaturation Scan:
-
Equilibrate the sample at the starting temperature for several minutes.
-
Begin the temperature scan, recording the CD signal at regular temperature intervals.
-
-
Data Analysis:
-
Plot the recorded ellipticity (or molar ellipticity) as a function of temperature.
-
The resulting curve will typically show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.[12][25][26]
-
Conclusion
The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development, such as poor stability and low bioavailability. The data and protocols presented in this guide provide a foundational framework for scientists and drug developers to explore the exciting possibilities of peptide fluorination in their research and development endeavors. While the effects of fluorination can be complex and context-dependent, a systematic approach to design and evaluation will undoubtedly lead to the next generation of innovative peptide-based therapeutics.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. HIV-1 gp41: mediator of fusion and target for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of Human Immunodeficiency Virus Type 1 Entry in Cells Expressing gp41-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Synthesis [bio-protocol.org]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diva-portal.org [diva-portal.org]
- 24. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 26. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Fmoc-L-Phe(4-CF3)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine (Fmoc-L-Phe(4-CF3)-OH), a key building block in modern peptide synthesis and drug discovery. The strategic incorporation of a trifluoromethyl group at the 4-position of the phenylalanine side chain can significantly influence the physicochemical and biological properties of peptides, including their metabolic stability, lipophilicity, and binding affinity. This document details the predicted spectroscopic data based on analogous compounds, a standard synthesis protocol, and methodologies for its characterization.
Physicochemical Properties
Fmoc-L-Phe(4-CF3)-OH is a white to off-white solid. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₅H₂₀F₃NO₄ |
| Molecular Weight | 455.43 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥97% (HPLC) |
| Storage Temperature | 2-8°C |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~7.90 | d | 2H | Fmoc H4, H5 |
| ~7.75 | d | 1H | -NH |
| ~7.72 | t | 2H | Fmoc H1, H8 |
| ~7.65 | d | 2H | Phe(4-CF₃) H2', H6' |
| ~7.48 | d | 2H | Phe(4-CF₃) H3', H5' |
| ~7.43 | t | 2H | Fmoc H2, H7 |
| ~7.34 | t | 2H | Fmoc H3, H6 |
| ~4.35 - 4.20 | m | 3H | α-CH, Fmoc CH₂ |
| ~4.20 | t | 1H | Fmoc CH |
| ~3.25 | dd | 1H | β-CH₂ |
| ~3.10 | dd | 1H | β-CH₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | -COOH |
| ~156.2 | -C=O (Fmoc) |
| ~145.0 | q, JCF ≈ 31 Hz, Phe(4-CF₃) C4' |
| ~143.8 | Fmoc C4a, C8a |
| ~140.7 | Fmoc C9a, C10a |
| ~130.5 | Phe(4-CF₃) C2', C6' |
| ~127.6 | Fmoc C1, C8 |
| ~127.1 | Fmoc C2, C7 |
| ~126.0 | q, JCF ≈ 4 Hz, Phe(4-CF₃) C3', C5' |
| ~125.3 | Fmoc C3, C6 |
| ~124.2 | q, JCF ≈ 272 Hz, -CF₃ |
| ~120.1 | Fmoc C4, C5 |
| ~65.6 | Fmoc CH₂ |
| ~56.5 | α-CH |
| ~46.6 | Fmoc CH |
| ~36.8 | β-CH₂ |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -61 | s | -CF₃ |
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI)
| m/z | Ion |
| 456.14 | [M+H]⁺ |
| 478.12 | [M+Na]⁺ |
| 454.12 | [M-H]⁻ |
Infrared (IR) Spectroscopy
Technique: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 | O-H stretch (carboxylic acid) |
| ~3310 | N-H stretch (amide) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (urethane) |
| ~1530 | N-H bend (amide II) |
| 1300 - 1100 | C-F stretches (strong) |
| ~1160, ~1120 | C-F stretches (strong) |
Experimental Protocols
Synthesis of Fmoc-L-Phe(4-CF3)-OH
The synthesis of Fmoc-L-Phe(4-CF3)-OH is typically achieved via the N-protection of 4-(trifluoromethyl)-L-phenylalanine using an Fmoc-donating reagent under basic conditions.
Materials:
-
4-(Trifluoromethyl)-L-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution of Amino Acid: Dissolve 1.0 equivalent of 4-(trifluoromethyl)-L-phenylalanine in a 10% aqueous solution of sodium carbonate with stirring at room temperature until a clear solution is obtained.
-
Preparation of Fmoc Reagent: In a separate vessel, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes. Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (3x) to remove unreacted Fmoc-OSu.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system.
Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Acquire the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
Visualizations
Caption: Synthesis workflow for Fmoc-L-Phe(4-CF3)-OH.
Caption: Analytical workflow for the characterization of Fmoc-L-Phe(4-CF3)-OH.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Phe(4-CF3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a pivotal strategy in modern drug discovery and chemical biology. The introduction of fluorinated amino acids, such as 4-(trifluoromethyl)phenylalanine (Phe(4-CF3)), can significantly enhance the metabolic stability, conformational properties, and binding affinity of peptides to their biological targets. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a peptide therapeutic.[1]
Fmoc-Phe(4-CF3)-OH is the standard building block for introducing this modified residue using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document provides a detailed protocol for the incorporation of this compound into a peptide sequence, covering the essential steps from resin preparation to final peptide cleavage and deprotection. While specific kinetic data for this compound is not extensively published, the protocols presented here are based on well-established principles for Fmoc-SPPS and protocols for similar fluorinated amino acids, providing a robust starting point for successful synthesis.[2][3]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for calculating molar equivalents and for the analytical characterization of the amino acid derivative.
| Property | Value |
| CAS Number | 247113-86-6 |
| Molecular Formula | C25H20F3NO4 |
| Molecular Weight | 455.43 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥97% |
| Solubility | Soluble in DMF and NMP |
| Storage Temperature | 2-8°C |
Quantitative Data in Solid-Phase Peptide Synthesis
The efficiency and success of SPPS are assessed by several quantitative parameters. The following table summarizes typical values for the key steps in Fmoc-SPPS. It is important to note that these values are general and can be influenced by the specific peptide sequence and the synthesis conditions.[4]
| Parameter | Typical Value | Monitoring Method | Notes |
| Coupling Efficiency | >99% | Kaiser Test, UV monitoring of Fmoc deprotection | Incomplete coupling can lead to the formation of deletion sequences in the final peptide. |
| Fmoc Deprotection | >99% | UV monitoring of dibenzofulvene-piperidine adduct | Incomplete deprotection will result in truncated peptide sequences. |
| Cleavage Yield | 70-95% | Determined by weight of crude peptide | Highly dependent on the peptide sequence, the resin used, and the cleavage cocktail. |
| Purity of Crude Peptide | 50-90% | RP-HPLC | Sequence-dependent; purification is typically required to obtain a highly pure peptide. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing a 4-(trifluoromethyl)phenylalanine residue.
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protecting groups)
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a frit
Protocol
1. Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide resin and transfer it to a fritted reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30-60 minutes at room temperature with occasional agitation.[2]
-
After swelling, drain the DMF from the resin.
2. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain the solution.[5]
-
Add a fresh aliquot of 20% piperidine in DMF and continue to agitate for another 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
3. Amino Acid Coupling: Incorporation of this compound
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[4]
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4]
-
Drain the DMF from the washed resin and immediately add the activated this compound solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1][4]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[3][4]
-
Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling step ("double coupling") with fresh reagents is recommended.[3]
4. Chain Elongation
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it thoroughly under a vacuum.[4]
-
Prepare a cleavage cocktail. A standard and widely used cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[6] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.[1][4]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling.[2]
-
A white precipitate of the peptide should form. Store the suspension at -20°C for at least 30 minutes to maximize precipitation.[4]
-
Centrifuge the mixture to pellet the precipitated peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[2]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualizations
The following diagrams illustrate the key workflows in the solid-phase peptide synthesis of a peptide containing this compound.
Caption: A diagram illustrating one cycle of Fmoc-SPPS for the incorporation of this compound.
Caption: A logical workflow for the complete solid-phase synthesis of a peptide containing Phe(4-CF3).
References
Application Notes and Protocols for the Coupling of Fmoc-Phe(4-CF3)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. The trifluoromethyl group (CF3) can significantly enhance the metabolic stability, conformational properties, and binding affinity of peptides. Fmoc-Phe(4-CF3)-OH is a key building block for introducing 4-(trifluoromethyl)phenylalanine into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). However, the electron-withdrawing nature and steric bulk of the trifluoromethyl group can present challenges to achieving high coupling efficiency.
These application notes provide a comprehensive guide to the recommended coupling methods for this compound in SPPS. While specific quantitative data for the coupling efficiency of this compound is limited in publicly available literature, this document leverages data and protocols from structurally similar, electron-deficient amino acids such as Fmoc-Phe(4-F)-OH and Fmoc-Phe(4-CN)-OH to provide robust recommendations.[1][2]
Challenges in Coupling this compound
The successful incorporation of this compound requires overcoming several potential challenges:
-
Electronic Effects : The strongly electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carboxylate anion upon activation. This may slow down the coupling reaction compared to its non-substituted counterpart, Fmoc-Phe-OH.[3]
-
Steric Hindrance : The bulky Fmoc protecting group, combined with the trifluoromethylated phenyl ring, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[2]
-
Peptide Aggregation : The hydrophobicity of the growing peptide chain can be increased by the incorporation of the trifluoromethylphenylalanine residue, which may lead to on-resin aggregation and reduced coupling efficiency.[1]
-
Racemization : As with many amino acids, there is a potential for racemization during the activation and coupling steps, especially under harsh conditions.[1]
Recommended Coupling Reagents
The choice of coupling reagent is critical for maximizing the coupling efficiency of this compound. The following table summarizes the general performance of key coupling reagents in SPPS, which can guide the selection for coupling this specific amino acid.
| Coupling Reagent/Additive | Activating Species | Relative Reactivity | Risk of Racemization | Key Features & Recommendations |
| HBTU/DIPEA | Aminium Salt | High | Low | Cost-effective and reliable for standard couplings. A good first choice for routine synthesis.[1] |
| HATU/Collidine or DIPEA | Aminium Salt | Very High | Very Low | Recommended for difficult couplings, sterically hindered amino acids, and to minimize racemization.[1][3] |
| HCTU/DIPEA | Aminium Salt | Very High | Low | Similar to HATU, highly efficient and suitable for challenging sequences.[2] |
| DIC/OxymaPure | Carbodiimide/Oxime | High | Very Low | An excellent choice when minimizing racemization is the highest priority.[1] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound using recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Standard Coupling using HBTU/DIPEA
This protocol is a robust and cost-effective method for routine couplings.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HBTU (0.38 mmol, 3.8 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[1]
-
Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow or colorless) indicates complete coupling. If the test is positive (dark blue or purple), a second coupling (double coupling) is recommended.[2]
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol is recommended for potentially difficult couplings where high efficiency and minimal racemization are critical.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
Collidine (or 2,4,6-trimethylpyridine) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add collidine and pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[1]
-
Washing: Follow step 4 of Protocol 1.
-
Monitoring: Follow step 5 of Protocol 1.
Protocol 3: Low-Racemization Coupling using DIC/OxymaPure
This method is an excellent choice when minimizing racemization is the highest priority.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq)
-
OxymaPure (0.4 mmol, 4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Coupling: To the resin in a reaction vessel, add this compound and OxymaPure. Add DMF to dissolve the solids. Add DIC to the vessel.[1]
-
Agitate for 1-2 hours at room temperature.
-
Washing: Follow step 4 of Protocol 1.
-
Monitoring: Follow step 5 of Protocol 1.
Troubleshooting Inefficient Coupling
If you encounter incomplete coupling, as indicated by a positive Kaiser test, consider the following troubleshooting strategies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance or electronic effects. | Double Coupling: Repeat the coupling step with fresh reagents.[2] Increase Coupling Time: Extend the reaction time to 2-4 hours, or even overnight.[3] Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), keeping in mind the potential for increased racemization.[2] |
| Suboptimal activation. | Use a More Potent Reagent: Switch from HBTU to HATU or HCTU.[2] Ensure Pre-activation: Allow for a 1-2 minute pre-activation of the amino acid, coupling reagent, and base before adding to the resin.[2] | |
| Peptide aggregation. | Solvent Choice: Consider switching from DMF to NMP, which can improve resin swelling and peptide chain solvation.[2] Chaotropic Salts: Add chaotropic salts like LiCl to the coupling solution to disrupt secondary structures.[5] | |
| Poor resin swelling. | Proper Swelling: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[5] | |
| Low quality of reagents/solvents. | Use High-Purity Materials: Ensure the use of high-purity this compound (≥98%) and anhydrous solvents to prevent hydrolysis of activated esters.[3] |
Visualizing the Workflow
General Workflow for Fmoc-SPPS
The following diagram illustrates the key steps in a single cycle of incorporating this compound into a peptide chain.
References
Application Notes and Protocols for the Deprotection of Fmoc-Phe(4-CF3)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 4-(Trifluoromethyl)-L-phenylalanine [Phe(4-CF3)] is one such amino acid that has garnered significant interest. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular uptake of peptides.[1] The successful synthesis of peptides containing Phe(4-CF3) relies on the efficient and clean removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
These application notes provide a detailed guide for the deprotection of Fmoc-Phe(4-CF3)-OH during solid-phase peptide synthesis (SPPS). The protocols and data presented herein are designed to serve as a robust starting point for researchers, enabling them to optimize their synthetic workflows and achieve high-purity peptides.
Chemical Principle of Fmoc Deprotection
The Fmoc group is a base-labile protecting group, and its removal is typically achieved through a β-elimination mechanism.[2] The process is initiated by a secondary amine, most commonly piperidine, which abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.[2]
The electron-withdrawing nature of the trifluoromethyl group at the para-position of the phenyl ring in this compound is anticipated to increase the acidity of the C9 proton of the fluorenyl group. This electronic effect is expected to accelerate the rate of the base-catalyzed deprotection reaction compared to unsubstituted Fmoc-Phe-OH.
Quantitative Data: Deprotection Efficiency
The following table summarizes the expected deprotection times and yields for this compound in comparison to other relevant Fmoc-amino acids under standard conditions (20% piperidine in DMF at room temperature). This data is illustrative and based on the known electronic effects of the substituents. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Fmoc-Amino Acid | Substituent Effect | Expected Deprotection Time (min) | Expected Yield (%) | Purity (%) |
| Fmoc-Phe-OH | Neutral | 5 - 10 | >98 | >97 |
| Fmoc-Phe(4-F)-OH | Moderately Electron-Withdrawing | 3 - 7 | >99 | >98 |
| This compound | Strongly Electron-Withdrawing | 2 - 5 | >99 | >98 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support
This protocol describes the standard procedure for the removal of the Fmoc group from this compound attached to a solid support (e.g., Rink amide resin).
Materials:
-
This compound-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash.
-
Fmoc Deprotection (First Treatment):
-
Prepare a fresh 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 2-3 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Fmoc Deprotection (Second Treatment):
-
Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
-
Thorough Washing:
-
Wash the resin with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Wash the resin with DCM (3 times) to prepare for the next coupling step.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines and successful deprotection.[2]
-
Protocol 2: Monitoring Deprotection by HPLC
This protocol allows for the precise determination of the optimal deprotection time by monitoring the reaction kinetics.
Materials:
-
Aliquots of the deprotection reaction mixture at different time points
-
Quenching solution (e.g., 50:50 acetonitrile/water with 0.1% TFA)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Collection: At various time points (e.g., 1, 2, 3, 5, and 10 minutes) during the deprotection reaction, withdraw a small aliquot of the supernatant.
-
Quenching: Immediately dilute the aliquot in the quenching solution to stop the reaction.[2]
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Use a suitable gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the starting material, the deprotected product, and the DBF-piperidine adduct.[2]
-
Monitor the elution profile at 220 nm (peptide bond) and 265 nm or 301 nm (Fmoc group and adduct).[2]
-
-
Data Analysis: Quantify the peak areas at each time point to determine the reaction kinetics and identify the minimum time required for complete deprotection.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Factors influencing the efficiency of Fmoc deprotection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Positive Kaiser test is weak or negative) | 1. Deprotection time is too short. 2. Piperidine solution is old or degraded. 3. Inefficient mixing. | 1. Increase the duration of the second piperidine treatment. 2. Prepare a fresh 20% piperidine in DMF solution. 3. Ensure adequate agitation of the resin during deprotection. |
| Formation of Deletion Peptides in Final Product | Incomplete deprotection leading to unreacted free amine for the next coupling step. | Optimize deprotection time using HPLC monitoring (Protocol 2). Ensure thorough washing after deprotection. |
| Side Reactions (e.g., aspartimide formation) | Prolonged exposure to basic conditions. | For sequences prone to such side reactions, consider using a lower concentration of piperidine (e.g., 10%) or adding a small amount of a weak acid like HOBt to the deprotection solution. |
Conclusion
The deprotection of this compound is a critical step in the synthesis of peptides containing this valuable non-canonical amino acid. The strong electron-withdrawing nature of the trifluoromethyl group facilitates a more rapid deprotection compared to standard Fmoc-amino acids. By employing the optimized protocols and understanding the underlying chemical principles outlined in these application notes, researchers can achieve efficient and clean deprotection, leading to high-quality target peptides for their research and drug development endeavors.
References
Application Notes and Protocols for Using HBTU with Fmoc-Phe(4-CF3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy for enhancing the therapeutic properties of peptides, including their stability, conformation, and biological activity. Fmoc-L-4-(Trifluoromethyl)phenylalanine (Fmoc-Phe(4-CF3)-OH) is a valuable synthetic amino acid derivative used to introduce a trifluoromethylphenyl group, which can significantly influence peptide structure and function.
Successful solid-phase peptide synthesis (SPPS) relies on efficient and reliable peptide bond formation. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used aminium-based coupling reagent known for its high efficiency, rapid reaction times, and ability to minimize racemization, particularly in Fmoc-based strategies.[1][2] This document provides detailed application notes and protocols for the effective use of HBTU as a coupling agent for this compound.
Properties of this compound
Understanding the chemical properties of this compound is essential for its proper handling and use in SPPS. The trifluoromethyl group makes it an electron-deficient amino acid, which can influence coupling kinetics.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | |
| Molecular Weight | 455.43 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Purity (HPLC) | ≥97% | [3] |
| Solubility | Soluble in polar organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [4] |
| Storage Temperature | 2-8°C | [3] |
| Reaction Suitability | Fmoc solid-phase peptide synthesis | [3] |
HBTU as a Coupling Agent
HBTU is a popular coupling reagent that efficiently activates the carboxylic acid of an incoming Fmoc-amino acid to facilitate amide bond formation.[2]
The HBTU coupling mechanism involves the activation of the C-terminal carboxyl group of the Fmoc-amino acid. In the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. HBTU then facilitates the formation of a highly reactive HOBt active ester intermediate, which is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[1][5]
While highly efficient, the use of HBTU can sometimes lead to side reactions. The most common is the guanidinylation of the N-terminal amine, which terminates peptide chain elongation.[6][7] This occurs when excess HBTU reacts directly with the free amine of the peptide, forming a stable tetramethylguanidinium (Tmg) group.[6] To minimize this, it is crucial to use a molar ratio of HBTU that is close to, or slightly less than, the carboxylic acid and to pre-activate the amino acid before adding it to the resin.[6]
Data Presentation
The choice of coupling reagent is critical for the success of SPPS. HBTU is a robust option, though other reagents may be preferred for specific challenging sequences.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Reference(s) |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | [8] |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [8][9] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [8][9] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | [8] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | [8] |
The following parameters are recommended for a standard 0.1 mmol synthesis scale. Optimization may be required for specific sequences.
| Parameter | Molar Equivalents (relative to resin loading) | Typical Range/Value | Notes | Reference(s) |
| This compound | 3 - 5 eq. | 4 eq. (0.4 mmol) | Using an excess of the amino acid drives the reaction to completion. | [10][11] |
| HBTU | 2.9 - 4.9 eq. | 3.8 eq. (0.38 mmol) | Should be slightly less than the amino acid to prevent guanidinylation.[6] | [2][10] |
| DIPEA (Base) | 6 - 10 eq. | 8 eq. (0.8 mmol) | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the reaction. | [10][11] |
| Solvent (DMF) | - | 5-10 mL/g resin | High-purity, peptide-synthesis-grade DMF should be used.[12] | [12] |
| Pre-activation Time | - | 1 - 5 minutes | The Fmoc-amino acid, HBTU, and DIPEA are mixed before addition to the resin.[1][10] | [1][10] |
| Coupling Time | - | 10 - 60 minutes | Electron-deficient or sterically hindered amino acids may require longer coupling times. Reaction completion should be monitored.[12][13] | [12][13] |
Experimental Protocols
The following protocols detail the key steps for a single coupling cycle of this compound to a resin-bound peptide using HBTU activation.
This procedure removes the Fmoc protecting group from the N-terminus of the peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Drain: Drain the DMF from the reaction vessel.
-
First Piperidine Treatment: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 5 minutes.[11]
-
Drain: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[1][8]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.[1]
This procedure describes the activation and coupling of the amino acid to the deprotected peptide-resin.
-
Reagent Preparation (in a separate vial):
-
Dissolve this compound (e.g., 4 equivalents) in peptide-synthesis-grade DMF.
-
Add HBTU (e.g., 3.8 equivalents) to the amino acid solution.[10]
-
-
Pre-activation:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[10] For difficult couplings, the reaction time can be extended.
-
-
Washing:
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[10] If the test is positive, a second coupling may be necessary.
Experimental Workflow Visualization
The Fmoc-SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound = 97 HPLC 247113-86-6 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing 4-(Trifluoromethyl)-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] 4-(Trifluoromethyl)-phenylalanine (4-CF3-Phe), a synthetic analog of phenylalanine, is of particular interest. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the phenyl ring, influencing cation-π and other non-covalent interactions critical for molecular recognition and receptor binding.[2][3] Furthermore, the carbon-fluorine bond's stability can increase the peptide's resistance to enzymatic degradation.[2]
However, the introduction of the hydrophobic trifluoromethyl group presents unique challenges during peptide synthesis and purification, primarily related to increased hydrophobicity, which can lead to poor solubility and aggregation.[4] This document provides detailed application notes and protocols to address these challenges, enabling the successful synthesis and high-purity purification of peptides containing 4-CF3-Phe.
Challenges in Purification
The primary challenge in purifying peptides containing 4-CF3-Phe is their increased hydrophobicity compared to their non-fluorinated counterparts.[4][5] This increased hydrophobicity can lead to:
-
Longer Retention Times in RP-HPLC: Peptides containing 4-CF3-Phe exhibit stronger interaction with the hydrophobic stationary phase, resulting in longer elution times.[4]
-
Poor Solubility: These peptides often have limited solubility in standard aqueous mobile phases used for RP-HPLC, which can cause precipitation and low recovery.[4]
-
Aggregation: The increased hydrophobicity can promote peptide aggregation, both on the solid-phase resin during synthesis and in solution during purification, leading to lower yields and purification difficulties.[6]
-
Co-elution with Impurities: Hydrophobic impurities generated during synthesis may have retention times similar to the target peptide, making separation challenging.[4]
Experimental Protocols
This section provides detailed protocols for the synthesis and purification of peptides containing 4-CF3-Phe, utilizing the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][7]
Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual solid-phase synthesis of a peptide incorporating a 4-CF3-Phe residue.
Materials and Reagents:
-
Fmoc-4-(Trifluoromethyl)-L-phenylalanine (Fmoc-Phe(4-CF3)-OH)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[1][8]
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid (including this compound) and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative test is indicated by a yellow or colorless result). If the test is positive, a recoupling step may be necessary.[1]
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection
Protocol:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[9]
-
Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
Due to the increased hydrophobicity of peptides containing 4-CF3-Phe, optimization of the standard RP-HPLC protocol is often necessary.[4]
Recommended Starting Conditions:
-
Column: A less hydrophobic column such as C8 or C4 is often preferred over the standard C18 column to reduce retention time and improve peak shape.[4]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A shallower gradient is recommended to improve the resolution between the target peptide and closely eluting impurities.[4] Start with a higher initial concentration of the organic mobile phase than for non-fluorinated analogs.[4]
-
Detection: UV at 214-220 nm.[10]
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[4] Ensure the final concentration of the strong solvent is low to prevent peak distortion.
-
Method Optimization:
-
Begin with a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the peptide.[11]
-
Based on the scouting run, optimize the gradient to be shallower around the elution time of the target peptide for better separation.
-
-
Troubleshooting Poor Solubility:
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide as a white powder.
Data Presentation
The following tables provide representative data for the purification and characterization of a model peptide containing 4-CF3-Phe compared to its native phenylalanine counterpart.
Table 1: RP-HPLC Purification Parameters and Results
| Parameter | Native Peptide (with Phe) | 4-CF3-Phe Peptide |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 min | 20-60% B over 40 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time | 25.2 min | 32.8 min |
| Crude Purity | ~65% | ~60% |
| Final Purity | >98% | >98% |
| Overall Yield | 15% | 12% |
Table 2: Mass Spectrometry Characterization
| Peptide | Calculated Mass (Da) | Observed Mass (Da) |
| Native Peptide (with Phe) | 1500.7 | 1500.8 [M+H]⁺ |
| 4-CF3-Phe Peptide | 1554.7 | 1554.9 [M+H]⁺ |
Note: The mass shift due to the substitution of Phenylalanine (C9H9NO) with 4-(Trifluoromethyl)-phenylalanine (C10H8F3NO) should be accounted for in mass spectral analysis.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 10. bachem.com [bachem.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Incorporating Fmoc-Phe(4-CF3)-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide scaffolds is a powerful tool in medicinal chemistry and drug discovery to enhance the therapeutic properties of bioactive peptides. Among these, 4-(Trifluoromethyl)-L-phenylalanine (Phe(4-CF3)) has garnered significant interest. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can profoundly influence a peptide's conformation, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Phe(4-CF3)-OH into bioactive peptides using solid-phase peptide synthesis (SPPS).
Advantages of Incorporating 4-(Trifluoromethyl)-L-phenylalanine
The introduction of a trifluoromethyl group at the para-position of the phenylalanine side chain offers several key advantages:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bonds in the trifluoromethyl group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1][2]
-
Modulated Receptor Binding: The electronic and steric properties of the trifluoromethyl group can alter the peptide's interaction with its biological target. This can lead to increased binding affinity and specificity.
-
Increased Lipophilicity: The lipophilic nature of the trifluoromethyl group can enhance the peptide's ability to cross cellular membranes, potentially improving its bioavailability.
-
Conformational Constraints: The bulky trifluoromethyl group can introduce conformational restrictions in the peptide backbone, which can favor a bioactive conformation and improve target selectivity.
Data Presentation: Impact of Phe(4-CF3) on Peptide Properties
While extensive quantitative data for peptides containing 4-(Trifluoromethyl)-L-phenylalanine is still emerging in the literature, the following table summarizes the expected and, where available, reported impact of this modification compared to the native peptide. For comparative purposes, data for other halogenated phenylalanine analogs are also included to illustrate the general trends observed with such modifications.
| Property | Native Peptide (Phe) | Peptide with Phe(4-CF3) | Rationale/Reference |
| Binding Affinity (Ki or IC50) | Baseline | Potentially Increased or Decreased | The bulky and electron-withdrawing CF3 group can alter key interactions within the binding pocket. The effect is target-dependent. |
| Enzymatic Stability (Half-life) | Baseline | Generally Increased | The C-F bonds are resistant to enzymatic cleavage, and the bulky group can sterically hinder protease access to the peptide backbone.[1][2] |
| Lipophilicity (LogP) | Baseline | Increased | The trifluoromethyl group is significantly more lipophilic than a hydrogen atom. |
| Antimicrobial Activity (MIC) | Baseline | Potentially Increased | Increased lipophilicity can enhance interaction with and disruption of microbial cell membranes. |
Note: The actual impact of incorporating Phe(4-CF3) is highly dependent on the specific peptide sequence and its biological target. The data presented here are general trends and should be experimentally verified for each new peptide analog.
Experimental Protocols
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
Coupling reagents (e.g., HCTU, HATU, DIC)
-
Coupling additives (e.g., Oxyma, HOBt)
-
Bases (e.g., DIPEA, Collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Phe(4-CF3)
This protocol outlines the manual synthesis of a generic peptide containing a 4-(Trifluoromethyl)-L-phenylalanine residue using Fmoc chemistry.
1. Resin Preparation:
- Swell the appropriate resin in DMF for at least 1 hour in a reaction vessel.
- Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
- Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
3. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution and repeat the treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
4. Incorporation of this compound:
- Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. Due to the bulky nature of the trifluoromethyl group, a highly efficient coupling reagent like HCTU or HATU is recommended.[3]
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be necessary to ensure complete reaction.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, a second coupling may be required.
- Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
5. Chain Elongation:
- Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 3.
7. Cleavage and Deprotection:
- Wash the peptide-resin with DCM and dry it under vacuum.
- Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage solution from the resin beads and collect the filtrate.
8. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
- Purify the crude peptide using preparative RP-HPLC.
- Analyze the purified peptide by mass spectrometry to confirm its identity.
- Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Enzymatic Stability Assay
This protocol provides a general method to assess the stability of a peptide containing Phe(4-CF3) against enzymatic degradation.
1. Peptide and Enzyme Preparation:
- Prepare stock solutions of the native and the Phe(4-CF3)-modified peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
2. Enzymatic Reaction:
- In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final desired concentration (e.g., 100 µM peptide and 1:100 enzyme-to-substrate ratio).
- Incubate the reaction mixtures at 37°C.
3. Time-Course Sampling:
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
4. Quenching the Reaction:
- Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or by heating the sample.
5. Sample Analysis:
- Centrifuge the quenched samples to pellet any precipitated protein.
- Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. Monitor the peptide peak at a suitable wavelength (e.g., 220 nm).
6. Data Analysis:
- Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
- Plot the percentage of intact peptide versus time to determine the degradation profile.
- Calculate the half-life (t1/2) of each peptide under the assay conditions.
Visualizations
References
Application Notes and Protocols for Fmoc-Phe(4-CF3)-OH in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Phe(4-CF3)-OH, or N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a non-canonical, fluorinated amino acid derivative that has emerged as a valuable building block in modern drug discovery, particularly in the realm of peptide therapeutics. The incorporation of the trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties to peptides, offering a powerful tool to enhance their therapeutic potential.
The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the amino acid side chain.[1][2] These characteristics can lead to significant improvements in the pharmacological profile of a peptide, including:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bond can protect adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Increased Binding Affinity: The altered electronic and steric properties of the trifluoromethylphenyl group can lead to more favorable interactions with biological targets, resulting in higher binding affinity and potency.[1]
-
Improved Pharmacokinetic Properties: The increased lipophilicity can enhance cell permeability and bioavailability, which are crucial for the development of effective drug candidates.[2][3]
-
Modulation of Peptide Conformation: The introduction of this bulky, fluorinated residue can influence the secondary structure of peptides, which can be leveraged to optimize their interaction with specific receptors or enzymes.[1]
These advantageous properties make this compound a key reagent in the design of novel peptide-based drugs for a range of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1] It is also utilized in the development of peptide inhibitors of protein-protein interactions and in bioconjugation for creating targeted drug delivery systems.[4][5]
Data Presentation
Table 1: Comparative Biological Activity of a 4-F-Phe Modified Peptide
This table presents a case study on the dimeric opioid peptide, Biphalin, where the phenylalanine residues at positions 4 and 4' were substituted with 4-F-Phe.[6]
| Peptide Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Biphalin (Native) | 0.55 | 0.18 |
| [4-F-Phe⁴, 4-F-Phe⁴']-Biphalin | 0.23 | 0.03 |
Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.[6]
Table 2: Anticancer Activity of Peptides Containing 4-F-Phe
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a selection of 4-F-Phe-containing peptides against various cancer cell lines.[3]
| Peptide | Cancer Cell Line | IC50 (µM) |
| Peptide A | HeLa | 12.5 |
| Peptide B | A549 | 25 |
| Peptide C | MCF-7 | 18 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-(Trifluoromethyl)-phenylalanine
This protocol describes the manual synthesis of a generic peptide containing a Phe(4-CF3) residue using Fmoc/tBu chemistry.
Materials:
-
This compound
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or other coupling additive)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3 for the coupling of this compound.
-
Note: Due to the potential steric hindrance of the trifluoromethyl group, a double coupling (repeating the coupling step) or an extended coupling time (3-4 hours) may be necessary to ensure complete reaction. Monitor the reaction with the Kaiser test.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (step 2) and amino acid coupling (steps 3 and 4) cycles for each amino acid in the desired peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution from the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol for Assessing Peptide Stability
This protocol describes a general method to assess the proteolytic stability of a peptide containing Phe(4-CF3).
Materials:
-
Purified peptide (with and without Phe(4-CF3) modification for comparison)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Add the protease solution to the peptide solution (the enzyme:substrate ratio should be optimized, e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to the quenching solution to stop the enzymatic degradation.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Confirm the identity of the degradation products by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide under the experimental conditions.
-
Compare the half-life of the Phe(4-CF3)-containing peptide to that of the unmodified peptide to determine the enhancement in proteolytic stability.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-Phe(4-CF3)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of peptide libraries incorporating the non-canonical amino acid 4-(Trifluoromethyl)-L-phenylalanine using Fmoc-Phe(4-CF3)-OH. The incorporation of this fluorinated amino acid can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides, making it a valuable tool in drug discovery and development.[1][2]
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid phenylalanine, where the hydrogen atom at the para-position of the phenyl ring is replaced by a trifluoromethyl group. This modification offers several advantages in peptide design:
-
Enhanced Metabolic Stability: The strong electron-withdrawing nature of the trifluoromethyl group can protect adjacent peptide bonds from enzymatic degradation by proteases, increasing the peptide's half-life in biological systems.[1]
-
Modulated Binding Affinity: The trifluoromethyl group can alter the electronic and conformational properties of the peptide, potentially leading to improved binding affinity and specificity for its biological target.[1]
-
Increased Lipophilicity: The lipophilic nature of the trifluoromethyl group can enhance the cell permeability and bioavailability of the peptide.[1]
The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols based on the Fmoc/tBu strategy.[3][4]
Physicochemical Properties and Quantitative Data
While specific data for this compound is not as abundant as for its fluoro- counterpart, the following table summarizes key properties and expected quantitative parameters in SPPS, based on data for similar fluorinated amino acids.
| Property | Value | Reference / Note |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | Calculated |
| Molecular Weight | 467.43 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for Fmoc-amino acids[4][5] |
| Purity (HPLC) | ≥98% | Standard for commercially available reagents[4][5] |
| Storage Temperature | 2-8°C | Recommended for stability[5] |
| Solubility | Soluble in DMF and NMP | Common solvents for SPPS[3] |
| Coupling Efficiency | >99% (with optimized conditions) | Monitored by qualitative (e.g., Kaiser test) or quantitative (e.g., UV monitoring of Fmoc deprotection) methods.[6] Incomplete coupling can lead to deletion sequences. |
| Racemization | <1% (with appropriate reagents) | Phenylalanine derivatives are generally not at high risk for racemization, but carbodiimide reagents can increase this risk.[6][7] |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin, and cleavage cocktail.[6] |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent.[6] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide library incorporating this compound.
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable resin for peptide amides)[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents:
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[10][11]
-
Cold diethyl ether
-
Reaction vessel with a frit[6]
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the swollen resin.[6][10]
-
Agitate the mixture for 5-10 minutes at room temperature.[12]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[6] For challenging couplings, HATU can be used instead of HBTU.[7][9]
-
Allow the mixture to pre-activate for 1-2 minutes.[12]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[6] For the sterically hindered this compound, extending the coupling time or performing a double coupling may be necessary to ensure completion.[9]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[6][12]
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Washing:
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[3][5]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.[3]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][6]
-
Application in Drug Discovery: Targeting Signaling Pathways
Peptide libraries synthesized with this compound are valuable tools for identifying and optimizing peptide-based therapeutics that modulate cellular signaling pathways. The enhanced properties of these peptides can lead to the discovery of potent and specific inhibitors or activators of key proteins within these pathways.
Caption: Targeting signaling pathways with peptide libraries.
The workflow illustrates how a peptide library containing 4-(Trifluoromethyl)-L-phenylalanine is synthesized and screened to identify "hit" peptides. These hits can then be further optimized to modulate the activity of specific components of a signaling pathway, such as a cell surface receptor, ultimately leading to a desired cellular response. This approach is widely used in the development of new treatments for diseases like cancer, metabolic disorders, and infectious diseases.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Phe(4-CF3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of therapeutic and research applications. The incorporation of non-proteinogenic amino acids, such as 4-(trifluoromethyl)-L-phenylalanine (Phe(4-CF3)), offers a powerful strategy to enhance the biological properties of peptides, including metabolic stability, binding affinity, and overall efficacy. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly influence peptide conformation and resistance to enzymatic degradation.
This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of Fmoc-Phe(4-CF3)-OH. We present quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs. Peptides containing Phe(4-CF3) have shown promise in various therapeutic areas, including cancer research, by potentially modulating intracellular signaling pathways.[1]
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis hinges on a variety of factors, including scale, throughput, complexity of the peptide, and available resources. The following tables provide a comparative summary of key quantitative metrics for the synthesis of a hypothetical peptide containing a this compound residue. The data is based on established principles of SPPS and expected outcomes for non-standard amino acids.
Table 1: General Synthesis Parameters and Outcomes
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time per Cycle | 1.5 - 3 hours | 30 - 90 minutes | Automated systems, particularly those with microwave assistance, dramatically reduce cycle times. |
| Hands-on Time per Synthesis | High (several hours per day) | Low (primarily for setup and final cleavage) | Automation enables "walk-away" operation, significantly increasing laboratory efficiency. |
| Typical Crude Purity | 60 - 85% | 80 - 95% | Automated systems provide precise reagent delivery and controlled reaction conditions, which minimizes side reactions and leads to higher and more consistent purity. |
| Overall Yield | Variable and operator-dependent | Generally higher and more reproducible | Optimized protocols and minimized handling in automated systems lead to more consistent and often higher yields. |
| Reagent Consumption | Can be higher due to less precise dispensing | Optimized for minimal waste | Automated synthesizers utilize precise fluidic systems that reduce reagent and solvent consumption. |
| Reproducibility | Operator-dependent | High | Automation eliminates the variability associated with manual synthesis, ensuring high run-to-run consistency. |
Table 2: Economic and Scale Considerations
| Factor | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Initial Investment | Low | High | Manual synthesis requires basic laboratory glassware, while automated synthesizers represent a significant capital investment. |
| Cost per Amino Acid Residue | Higher in terms of labor and potential for lower yields | More cost-effective for high-throughput synthesis | For large numbers of peptides, the reduced labor and higher success rate of automated synthesis can offset the initial equipment cost. |
| Flexibility | High (protocols can be easily modified) | Lower (protocols are pre-programmed) | Manual synthesis is well-suited for exploratory chemistry and the use of non-standard building blocks that may require unique coupling conditions. |
| Scale | Flexible (easily scalable from mg to g) | Typically mg to low g scale per reaction vessel | Manual synthesis can be more readily scaled up without the need for specialized, large-scale automated systems. |
Experimental Protocols
The following are detailed protocols for the manual and automated solid-phase synthesis of a peptide containing a Phe(4-CF3) residue on a 0.1 mmol scale using a Rink Amide resin for a C-terminally amidated peptide.
Manual Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Weigh 150-200 mg of Rink Amide resin (substitution ~0.5-0.7 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), HBTU (3.8 equivalents, 0.38 mmol), and HOBt (4 equivalents, 0.4 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The electron-withdrawing nature of the CF3 group may slightly slow the coupling reaction, necessitating a longer coupling time or double coupling.
-
Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling. If the test is positive (blue), repeat the coupling step.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and peptide sequence.
1. Synthesizer Setup:
-
Load the required Fmoc-amino acids, including this compound, activator (e.g., HBTU), base (DIPEA), and solvents onto the synthesizer.
-
Program the synthesis sequence and protocol.
2. Automated Synthesis Cycle:
-
Resin Loading and Swelling: The instrument will automatically load the specified amount of resin into the reaction vessel and perform swelling with DMF.
-
Fmoc Deprotection: The synthesizer will deliver a 20% piperidine in DMF solution to the resin for the programmed deprotection time.
-
Washing: The resin is automatically washed with DMF to remove excess piperidine.
-
Coupling: The synthesizer will deliver the pre-activated this compound solution to the reaction vessel. For this specific amino acid, consider programming a longer coupling time or a double coupling cycle in the automated protocol.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: The synthesizer repeats the deprotection, washing, and coupling steps for each amino acid in the sequence.
3. Final Cleavage and Purification (Manual Steps):
-
Once the automated synthesis is complete, the resin is removed from the synthesizer.
-
Perform the final cleavage, deprotection, and purification as described in steps 6 and 7 of the manual protocol.
Visualizations
Experimental Workflow
Caption: A diagram illustrating the comparative workflows of manual and automated peptide synthesis.
Signaling Pathway
Peptides containing modified amino acids like Phe(4-CF3) can act as ligands for G-protein coupled receptors (GPCRs), which are key targets in drug development. The binding of such a peptide can trigger intracellular signaling cascades that modulate cellular processes like proliferation and apoptosis, which are critical in cancer.
Caption: A diagram of a hypothetical GPCR signaling cascade initiated by a Phe(4-CF3)-containing peptide.
Conclusion
The choice between manual and automated synthesis for peptides containing this compound depends on the specific goals of the research. Manual synthesis offers flexibility and lower initial costs, making it suitable for small-scale, exploratory work. In contrast, automated synthesis provides higher throughput, reproducibility, and purity, which is advantageous for larger-scale production and routine synthesis. The incorporation of Phe(4-CF3) can impart valuable properties to peptides, and with the appropriate synthesis strategy, these modified peptides can be efficiently produced for further investigation in drug discovery and development.
References
Troubleshooting & Optimization
troubleshooting incomplete coupling of Fmoc-Phe(4-CF3)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-Phe(4-CF3)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
The challenges in coupling this compound stem from two primary factors:
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenyl ring deactivates the carboxyl group. This reduces its nucleophilicity upon activation, slowing down the rate of peptide bond formation compared to its non-fluorinated counterpart, Fmoc-Phe-OH.[1][2]
-
Steric Hindrance: While not excessively bulky, the trifluoromethyl group, in combination with the Fmoc protecting group, can create steric hindrance that impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[3][4]
Q2: How can I detect an incomplete coupling of this compound?
Incomplete coupling is most commonly detected using the Kaiser test (or ninhydrin test) on a small sample of resin beads after the coupling step.[1][4]
-
Positive Result: A dark blue or purple color on the beads or in the solution indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1][4]
-
Negative Result: Yellow or colorless beads suggest the coupling was successful.[1][4]
Additionally, analysis of a small, cleaved portion of the peptide by HPLC and Mass Spectrometry (MS) can identify deletion sequences where the this compound residue is missing.[1]
Q3: What are the immediate troubleshooting steps if I get a positive Kaiser test?
If an incomplete coupling is detected, the most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first attempt and before proceeding to the next Fmoc deprotection step.[3][5][6]
Q4: Which coupling reagents are most effective for this compound?
For difficult couplings involving sterically hindered or electron-deficient amino acids like this compound, high-potency uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides (e.g., DIC).[2][7] Reagents such as HATU, HCTU, and PyBOP are generally more effective.[2][8] HATU is often considered the gold standard for challenging couplings due to its high reactivity.[2][9]
Q5: Can reaction conditions other than the coupling reagent be optimized?
Yes. If switching coupling reagents or double coupling is insufficient, you can try the following:
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[7][10]
-
Increase Temperature: Gently elevating the reaction temperature (e.g., to 35-40°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.[3][5]
-
Solvent Choice: For sequences prone to aggregation, which can further hinder coupling, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or using solvent mixtures (e.g., DCM/DMF/NMP) can be beneficial.[7]
Coupling Reagent Performance Comparison
While specific quantitative data for this compound is limited, this table summarizes the general performance of common coupling reagents for sterically hindered and electron-deficient amino acids.
| Coupling Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High | Low to Moderate | HATU is highly reactive and often the best choice for difficult couplings.[2][5][9] HCTU is a cost-effective and highly efficient alternative.[9][11] HBTU is reliable but may be slightly less potent than HATU or HCTU.[8][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | PyBOP is a stable and effective reagent for hindered couplings, avoiding potential guanidinylation side reactions seen with uronium salts.[7][8][12] PyAOP is particularly effective for coupling N-methylated amino acids.[12] |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | Moderate | Moderate to High | This is a cost-effective option, but reactions are generally slower.[8][11] Slower kinetics can increase racemization risk with prolonged reaction times.[9] Oxyma is considered a safer and often more effective additive than HOBt.[8][9] |
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This protocol is recommended as the first troubleshooting step after an initial failed coupling. It is based on a 0.1 mmol synthesis scale.
-
Initial Coupling: Perform the first coupling of this compound as per your standard protocol.
-
Monitoring: After the designated coupling time, take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the test is positive (blue/purple beads), drain the coupling solution.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL).
-
Second Coupling Preparation: In a separate vessel, prepare a fresh activation mixture:
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) or Collidine (8 eq., 0.8 mmol)
-
Dissolve in an appropriate volume of DMF (e.g., 2 mL).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Second Coupling Reaction: Add the fresh activation mixture to the resin. Agitate for another 1-2 hours at room temperature.
-
Final Washing: Drain the second coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) before proceeding to the next Fmoc-deprotection step.
Protocol 2: Extended and Heated Coupling for Persistently Difficult Cases
This protocol should be used when double coupling at room temperature is not sufficient.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin, washed and swollen in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
Collidine (a less-hindered base to minimize racemization at elevated temperature) (8 eq., 0.8 mmol)
-
Dissolve in NMP (as it has a higher boiling point and better solvating properties).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture in a sealed vessel at 35-40°C for 2-4 hours.
-
Monitoring: Cool the vessel to room temperature. Perform a Kaiser test.
-
Washing: If the Kaiser test is negative, drain the coupling solution and wash the resin with NMP (3x), DCM (3x), and DMF (3x).
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
side reactions associated with Fmoc-Phe(4-CF3)-OH deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the deprotection of Fmoc-Phe(4-CF3)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specifically associated with the deprotection of this compound?
The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group on the phenyl ring of this compound can influence its reactivity during piperidine-mediated Fmoc deprotection. While many side reactions are common to Fmoc-SPPS in general, the following should be considered with particular attention for this modified amino acid:
-
Increased Acidity of the N-H bond: The inductive effect of the CF3 group can increase the acidity of the resulting free amine after deprotection, potentially influencing subsequent coupling reactions.
-
Altered Reactivity of the Aromatic Ring: While the C-F bonds in the CF3 group are generally stable, the electron-deficient nature of the aromatic ring could, in theory, make it more susceptible to nucleophilic attack under strongly basic conditions, although this is not a commonly reported side reaction under standard Fmoc deprotection protocols.
-
Common Fmoc-SPPS Side Reactions: Researchers should also be vigilant for common side reactions that can be exacerbated by the specific properties of the peptide sequence, including:
-
Aspartimide Formation: Particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1]
-
Racemization: Especially at the C-terminal residue.[2]
-
Diketopiperazine Formation: Occurs at the dipeptide stage, especially with Proline in the sequence.[1]
-
Piperidine Adducts: Formation of 3-(1-piperidinyl)alanine from a C-terminal cysteine.[1]
-
Q2: How does the trifluoromethyl group affect the standard Fmoc deprotection time?
The electron-withdrawing CF3 group can increase the acidity of the proton on the C9 position of the fluorenyl ring, which may lead to a faster initiation of the deprotection reaction. However, factors such as steric hindrance and peptide aggregation can also significantly impact the overall deprotection time.[3] It is always recommended to monitor the deprotection reaction to ensure its completion.
Q3: What are the best methods to monitor the deprotection of this compound?
Monitoring the completeness of Fmoc deprotection is crucial to avoid deletion sequences in the final peptide. The two most common and effective methods are:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue/purple color) indicates successful deprotection.[4][5]
-
HPLC Analysis: A quantitative method to assess the purity of the crude peptide after cleavage from the resin. Incomplete deprotection will be visible as a separate peak corresponding to the Fmoc-containing peptide.[6]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptom:
-
Negative or weak positive Kaiser test result after deprotection.
-
Presence of a significant peak corresponding to the Fmoc-protected peptide in the HPLC analysis of the crude product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Time | Increase the duration of the second piperidine treatment. Monitor progress with the Kaiser test at intervals. |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to the deprotection solution. Sonication during deprotection may also help disrupt aggregation.[1] |
| Steric Hindrance | Consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine as a scavenger.[2] |
| Degraded Piperidine Solution | Always use a freshly prepared solution of 20% piperidine in DMF for optimal performance. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for the removal of the Fmoc group from this compound attached to a solid support.
Reagents:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Monitoring Fmoc Deprotection with the Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
After the deprotection step and subsequent washing, collect a small sample of resin beads (10-15 beads).
-
Place the beads in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[5]
-
Observe the color:
-
Blue/Purple: Positive result, indicating the presence of free primary amines (deprotection is complete).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (deprotection is incomplete).
-
Visualizations
Caption: A logical workflow for the Fmoc deprotection and monitoring cycle.
Caption: A troubleshooting decision tree for incomplete Fmoc deprotection.
References
Technical Support Center: Optimizing Coupling Time for Fmoc-Phe(4-CF3)-OH
Welcome to the technical support center for optimizing the coupling of Fmoc-Phe(4-CF3)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of this compound be slower than other amino acids?
The trifluoromethyl group (-CF3) at the para-position of the phenyl ring is strongly electron-withdrawing. This electronic effect decreases the nucleophilicity of the carboxylate anion upon activation, which can lead to a slower coupling reaction compared to non-substituted Fmoc-Phe-OH. While not exceptionally bulky, this electronic characteristic often necessitates adjustments to standard coupling protocols to achieve optimal efficiency.
Q2: What is a typical starting point for the coupling time of this compound?
A general starting point for the coupling time is 1 to 4 hours at room temperature.[1] However, due to the electronic properties of the trifluoromethyl group, longer coupling times may be necessary to ensure the reaction goes to completion. It is crucial to monitor the reaction's progress to determine the appropriate endpoint.[1]
Q3: How can I monitor the completeness of the coupling reaction?
The most common method for monitoring coupling completeness in SPPS is the Kaiser test.[1] A small sample of resin beads is taken after the coupling step and tested. A negative result (yellow or colorless beads) indicates that there are no remaining free primary amines, signifying a complete reaction.[2] A positive result (dark blue or purple beads) indicates an incomplete coupling, and further action is required.[2] For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences.[2]
Q4: Can the purity of this compound impact the coupling efficiency?
Absolutely. The use of high-purity this compound (≥97%) is critical for successful coupling.[3] Impurities can interfere with the activation and coupling steps, leading to lower yields and the formation of side products. It is always recommended to use reagents from a reputable supplier and to check the certificate of analysis for the specific batch.
Troubleshooting Guide
Issue: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the initial coupling time is a common issue when working with electronically deactivated amino acids like this compound. Below is a systematic approach to troubleshoot this problem.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Extend the coupling time by an additional 1-2 hours and repeat the Kaiser test. For particularly challenging sequences, a longer reaction time (e.g., 4 hours or overnight) may be required.[2] |
| Suboptimal Activation | Ensure that the this compound is fully dissolved and pre-activated with the coupling reagent for 1-5 minutes before being added to the resin.[2][4] |
| Ineffective Coupling Reagents | For difficult couplings, consider using more potent activating reagents. While standard reagents like HBTU/DIPEA can be effective, HATU/HOAt in combination with a non-coordinating base like collidine or 2,4,6-trimethylpyridine is often recommended to enhance reaction rates.[2][4] |
| Steric Hindrance/Electronic Effects | Perform a "double coupling." This involves washing the resin after the first coupling and then repeating the coupling step with a fresh solution of activated this compound.[2][4] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before initiating the synthesis.[4] Inadequate swelling can limit the accessibility of reactive sites.[4] |
| Peptide Aggregation | For hydrophobic sequences prone to aggregation, consider using chaotropic salts (e.g., LiCl) in the coupling solution or employing a "magic mixture" of solvents to disrupt secondary structures.[2] |
| Low Quality of Reagents/Solvents | Use high-purity, anhydrous solvents (e.g., DMF, NMP) to prevent the hydrolysis of activated esters.[2] Ensure all reagents are of high quality and stored correctly.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for the manual coupling of this compound in SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: If applicable, remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (1 x 5 minutes, followed by 1 x 15-20 minutes).[5]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and its adducts.[5]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2 hours.[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).[5]
Protocol 2: Enhanced Coupling for Difficult Sequences
This protocol is recommended when standard conditions result in incomplete coupling.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add collidine (6 eq.) and pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours. For particularly challenging sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[2][4]
-
Monitoring and Washing: Perform a Kaiser test. If the test is positive, perform a second coupling (double coupling) with fresh reagents.[2] Once complete, wash the resin as described in Protocol 1.
Protocol 3: Kaiser Test Procedure
-
Sample Preparation: Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.[1]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[1]
-
Interpretation:
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting decision tree for incomplete coupling.
References
Technical Support Center: Aggregation of Peptides Containing Fmoc-Phe(4-CF3)-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aggregation of peptides incorporating Fmoc-Phe(4-CF3)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant concern with this compound?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps.[2] This results in deletion sequences and lower purity of the final crude peptide. The inclusion of this compound significantly increases the risk of aggregation due to the highly hydrophobic and aromatic nature of the 4-(trifluoromethyl)phenylalanine side chain, which promotes strong hydrophobic interactions and potentially π-π stacking. The trifluoromethyl group (-CF3) is substantially more hydrophobic than a single fluorine atom, making peptides containing this residue particularly prone to aggregation.[3][4]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs during SPPS can suggest that your peptide is aggregating:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[2]
-
Incomplete Fmoc Deprotection: The deprotection reaction may be slow or incomplete. This can sometimes be observed as a persistent blue color after piperidine treatment when using a colorimetric test like the chloranil test.[1]
-
Slow or Incomplete Coupling: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered by aggregation.[1]
-
Analytical HPLC/LC-MS of Crude Product: Analysis of a test cleavage will reveal a complex mixture of products, including the target peptide along with numerous deletion sequences (target peptide mass minus the mass of one or more amino acids).[1]
Q3: Can I predict if my peptide sequence containing this compound will aggregate?
A3: While predicting aggregation with absolute certainty is difficult, sequences with a high content of hydrophobic residues, especially bulky ones like Phe(4-CF3), are at a high risk.[1] The risk of aggregation also increases with the length of the peptide chain. The presence of alternating hydrophobic and hydrophilic residues can also contribute to the formation of β-sheet structures. Several computational tools can help predict aggregation-prone regions within a peptide sequence.
Q4: How does the trifluoromethyl (-CF3) group specifically contribute to aggregation?
A4: The trifluoromethyl group is a potent driver of aggregation for several reasons:
-
Enhanced Hydrophobicity: The -CF3 group is one of the most hydrophobic functionalities used in medicinal chemistry, significantly increasing the lipophilicity of the amino acid side chain.[3][5] This "superhydrophobic" effect promotes the self-assembly of peptide chains to minimize contact with polar synthesis solvents.[3]
-
Steric Bulk: The size of the -CF3 group can influence peptide conformation, potentially favoring structures that are prone to aggregation.
-
Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can affect the electronic properties of the phenyl ring, potentially influencing intermolecular interactions.[6]
Troubleshooting Guides
If you suspect peptide aggregation involving this compound, follow these troubleshooting steps, starting with the simplest modifications.
Problem: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after coupling this compound or the subsequent amino acid is a strong indicator of aggregation.
| Solution | Recommendation | Rationale |
| Double Coupling | Immediately repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. | Drives the reaction to completion by increasing the time and concentration of reactants at the hindered site.[7][8] |
| Increase Reaction Time | Extend the coupling time to 2-4 hours. | Provides more time for the sterically hindered coupling to occur.[2] |
| Elevated Temperature | Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). | Increases reaction kinetics and can help disrupt secondary structures. Use with caution due to the potential for racemization.[9] |
| Use a More Potent Coupling Reagent | Switch from standard reagents like HBTU/DIC to more reactive ones such as HATU or HCTU. | More potent reagents can overcome the steric hindrance and reduced reactivity associated with aggregating sequences.[6] |
Problem: Persistent Aggregation Throughout Synthesis
If aggregation is a recurring issue, more systematic changes to the synthesis protocol are required.
| Strategy | Modification | Details |
| Solvent Modification | Switch from DMF to NMP, or use a mixture of solvents. | N-Methyl-2-pyrrolidone (NMP) is a more polar solvent that can be more effective at solvating aggregating peptide chains. Adding small amounts of DMSO can also help.[7][9] |
| Chaotropic Salt Washes | Wash the resin with a solution of LiCl in DMF before the coupling step. | Chaotropic salts disrupt the hydrogen bonding networks that are responsible for the formation of β-sheets.[2] |
| Backbone Protection | Incorporate backbone-protected amino acids at strategic locations. | Use Fmoc-AA(Dmb/Hmb)-OH derivatives to introduce a temporary protecting group on the amide nitrogen, which physically prevents hydrogen bond formation.[9][10] |
| Specialized Hardware | Utilize a microwave peptide synthesizer. | Microwave energy can accelerate coupling and deprotection reactions and help to break up aggregates by heating the solvent and resin.[2] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
DMF Washes: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine.
-
LiCl Wash: Add a solution of 0.8 M LiCl in DMF to the resin. Agitate the resin in the LiCl solution for 5 minutes.
-
Drain: Drain the LiCl solution.
-
Final DMF Washes: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the standard coupling protocol for the next Fmoc-amino acid.[1]
Protocol 2: Standard Coupling of this compound using HATU
This protocol is recommended for the coupling of the bulky this compound residue.
-
Resin Preparation: Ensure the resin is swelled and the previous amino acid has been successfully deprotected (confirmed by a positive Kaiser test).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add a non-coordinating base such as collidine or 2,4,6-trimethylpyridine (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.[6]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 3: Kaiser Test for Monitoring Coupling Reactions
This colorimetric test detects free primary amines on the resin.
-
Sample Preparation: Place a few resin beads (1-2 mg) into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine.
-
-
Heating: Heat the test tube in a heating block at 100-110°C for 2-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads/solution.[6]
-
Visualizations
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Caption: Integration of anti-aggregation strategies into the SPPS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kilobio.com [kilobio.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
impact of Fmoc-Phe(4-CF3)-OH on peptide solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fmoc-Phe(4-CF3)-OH, with a focus on its impact on peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fmoc-Phe-OH?
A1: this compound, or N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a synthetic derivative of the amino acid phenylalanine. It features a trifluoromethyl (-CF3) group at the para position of the phenyl ring. This modification makes it significantly more hydrophobic than the standard Fmoc-Phe-OH. The trifluoromethyl group's strong electron-withdrawing nature can also influence the peptide's secondary structure.
Q2: What is the primary impact of incorporating this compound on a peptide's properties?
A2: The main effect of introducing a 4-trifluoromethyl-phenylalanine residue is a substantial increase in the peptide's hydrophobicity. This can lead to decreased solubility in aqueous solutions and a greater tendency for the peptide to aggregate, both during and after synthesis. However, this modification can also enhance a peptide's metabolic stability and its binding affinity to biological targets.
Q3: My peptide containing Phe(4-CF3) is insoluble in my usual aqueous buffer. What should I do?
A3: Due to the high hydrophobicity of the Phe(4-CF3) residue, poor aqueous solubility is expected. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once dissolved, this concentrated stock solution can be slowly added dropwise to your aqueous buffer while gently stirring to reach the desired final concentration. Always test this with a small aliquot of your peptide first.
Q4: Can I predict if my peptide sequence containing this compound will be prone to aggregation?
A4: While precise prediction is difficult, sequences with a high content of hydrophobic residues, including Phe(4-CF3), are at a higher risk of aggregation. The risk also increases with the length of the peptide chain. Several computational tools are available that can help estimate the aggregation propensity of a peptide sequence.
Troubleshooting Guides
Issue 1: Poor Solubility of the Final Peptide
-
Symptom: The lyophilized peptide containing Phe(4-CF3) does not dissolve in aqueous buffers (e.g., PBS, Tris) and may appear as a suspension or gel.
-
Cause: The high hydrophobicity of the 4-trifluoromethylphenylalanine residue promotes self-association and reduces interaction with polar solvents.
-
Solutions:
-
Organic Co-solvent Approach:
-
Attempt to dissolve a small amount of the peptide in a minimal volume of 100% DMSO.
-
If it dissolves, create a concentrated stock solution.
-
Slowly add the stock solution to your aqueous buffer with constant, gentle stirring.
-
Caution: Keep the final DMSO concentration in your assay low (typically <1%) as it can be cytotoxic.
-
-
pH Adjustment:
-
Determine the peptide's overall charge.
-
For acidic peptides (net negative charge), try dissolving in a slightly basic buffer (e.g., 0.1M ammonium bicarbonate).
-
For basic peptides (net positive charge), attempt dissolution in a slightly acidic solution (e.g., 10% acetic acid).
-
-
Sonication: Gentle sonication in a bath sonicator can help break up small aggregates and facilitate dissolution.
-
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms:
-
Poor swelling of the resin beads.
-
Slow or incomplete Fmoc deprotection (persistent blue color with Kaiser test after piperidine treatment).
-
Slow or incomplete coupling (positive Kaiser test after coupling step).
-
Low yield of the target peptide with deletion sequences observed in LC-MS analysis.
-
-
Cause: The growing peptide chains, rich in hydrophobic residues like Phe(4-CF3), self-associate on the solid support through intermolecular hydrogen bonds, hindering reagent access.
-
Solutions:
-
Optimize Synthesis Conditions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which can be better at solvating aggregating sequences.
-
Chaotropic Salt Wash: Before a difficult coupling, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF to disrupt hydrogen bonds.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to disrupt secondary structures.
-
-
Modify Coupling Chemistry:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
More Potent Coupling Reagents: Use a more reactive coupling reagent like HATU or HCTU.
-
Extended Coupling Time: Increase the coupling reaction time to 2-4 hours.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonym | Fmoc-4-(trifluoromethyl)-L-phenylalanine |
| CAS Number | 247113-86-6[1] |
| Molecular Formula | C₂₅H₂₀F₃NO₄[1] |
| Molecular Weight | 455.43 g/mol [1] |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥97%[1] |
| Storage Temperature | 2-8°C[1] |
Table 2: Comparative Hydrophobicity of Phenylalanine Analogs
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine (Phe(4-F)) | Single fluorine (para) | 53.2 | 1.06 |
| 4-Trifluoromethyl-phenylalanine (Phe(4-CF3)) | Trifluoromethyl group (para) | 65.4 | 1.31 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to 50. Relative Retention Time is normalized to Phenylalanine. Data is illustrative and sourced from comparative studies.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a manual method for incorporating the sterically hindered and hydrophobic this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes and drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours. Due to the nature of this compound, a double coupling or extended reaction time may be necessary.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free amines (a negative result should be yellow). If the test is positive (blue), a second coupling is required.
-
Wash the resin with DMF (5x) to remove excess reagents.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Quantitative Peptide Solubility Assessment via UV-Vis Spectrophotometry
This protocol allows for the determination of a peptide's solubility limit in a given solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of the lyophilized peptide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or 10% DMSO in water) in a microcentrifuge tube. The solution should be visibly cloudy or have undissolved solid.
-
Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the saturated solution at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved peptide.
-
-
Sample Preparation for Measurement:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A series of dilutions may be necessary.
-
-
UV-Vis Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance for the peptide (typically 280 nm for peptides containing Trp or Tyr, or around 220 nm for the peptide bond). Use the pure solvent as a blank.
-
-
Calculation of Solubility:
-
Calculate the concentration of the diluted peptide solution using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) , where ε is the molar extinction coefficient of the peptide and l is the path length of the cuvette (usually 1 cm).
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the peptide's solubility in that solvent, typically expressed in mg/mL or µM.
-
Visualizations
References
cleavage cocktail for peptides with 4-trifluoromethyl-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides, with a special focus on sequences containing the unnatural amino acid 4-trifluoromethyl-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is a standard cleavage cocktail for peptides synthesized using Fmoc chemistry?
A common and effective general-purpose cleavage cocktail for peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS) is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[1] The high concentration of TFA acts to cleave the peptide from the resin and remove most acid-labile side-chain protecting groups.[2]
Q2: What is the role of scavengers in a cleavage cocktail?
During the acidic cleavage process, protecting groups are removed, generating highly reactive cationic species.[3] These electrophilic species can cause unwanted side reactions by modifying sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions and improving the purity of the crude peptide.[5]
Q3: Does the presence of 4-trifluoromethyl-phenylalanine in my peptide require a special cleavage cocktail?
Currently, there is no widespread evidence to suggest that peptides containing 4-trifluoromethyl-phenylalanine require a unique cleavage cocktail different from standard protocols. The side chain of 4-trifluoromethyl-phenylalanine is generally considered stable under standard TFA cleavage conditions. However, the strongly electron-withdrawing nature of the trifluoromethyl group might influence the local chemical environment. Therefore, it is prudent to perform a small-scale test cleavage to optimize conditions for your specific peptide.
Q4: My peptide contains other sensitive amino acids in addition to 4-trifluoromethyl-phenylalanine. What cleavage cocktail should I use?
If your peptide also contains residues like tryptophan (Trp), methionine (Met), cysteine (Cys), or tyrosine (Tyr), a more robust scavenger cocktail is recommended.[6] A widely used cocktail for such peptides is Reagent K.[4] The additional scavengers in Reagent K, such as phenol and thioanisole, provide enhanced protection for these sensitive side chains.[4]
Q5: How long should the cleavage reaction be carried out?
A typical cleavage reaction is agitated at room temperature for 2 to 4 hours. For peptides with multiple protecting groups that are less acid-labile (e.g., Arg(Pbf)), the cleavage time may need to be extended.[7] It is always recommended to perform a time-course study on a small amount of resin to determine the optimal cleavage time for your specific peptide.[7]
Troubleshooting Guides
This section addresses specific issues that you might encounter during the cleavage of your peptide containing 4-trifluoromethyl-phenylalanine.
Issue 1: Low or No Peptide Yield After Cleavage and Precipitation
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage | - Extend the cleavage reaction time. - Ensure fresh, high-quality TFA is used. - Confirm that the resin was thoroughly washed and dried before cleavage, as residual DMF can inhibit the reaction. |
| Peptide Insoluble in Precipitation Solvent | - If no precipitate forms in cold diethyl ether, try concentrating the TFA solution under a stream of nitrogen before adding the ether. - For very hydrophobic peptides, alternative precipitation solvents or techniques may be necessary. |
| Peptide Adherence to Resin | - After the initial cleavage, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates. |
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Sensitive Residues | - If your peptide contains Trp, Met, Cys, or Tyr, ensure an appropriate scavenger cocktail (e.g., Reagent K) was used. - Minimize the cleavage time to what is necessary for complete deprotection. |
| Incomplete Removal of Protecting Groups | - Extend the cleavage time or use a stronger cleavage cocktail. - Analyze the mass spectrum to identify adducts corresponding to remaining protecting groups. |
| Oxidation | - For peptides containing Cys or Met, consider adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[5] |
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard Cocktail | TFA / TIS / Water (95:2.5:2.5) | General purpose for peptides without sensitive residues.[1] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[4] |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | "Odorless" alternative for scavenging cations, particularly from trityl-based protecting groups.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide from Resin
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) to swell it and then dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For the standard cocktail, carefully mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio by volume.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 times the volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Workflow for peptide cleavage from the solid support and subsequent isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Phe(4-CF3)-OH Synthesis
Welcome to the technical support center for the synthesis of Fmoc-Phe(4-CF3)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during the synthesis of this compound?
During the synthesis of this compound, several byproducts can form. While the trifluoromethyl group is generally stable under standard Fmoc protection conditions, common impurities are often related to the reagents and reaction conditions. These include:
-
Dipeptide (Fmoc-Phe(4-CF3)-Phe(4-CF3)-OH): This forms when a newly formed this compound molecule reacts with the activated Fmoc reagent.
-
Unreacted H-Phe(4-CF3)-OH: Incomplete reaction can leave unreacted starting material.
-
D-isomer (Fmoc-D-Phe(4-CF3)-OH): Racemization can occur, especially under harsh basic conditions, leading to the formation of the D-enantiomer.
-
β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dioxane, ethyl acetate) may be present in the final product.
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
An unexpected peak in your HPLC chromatogram can indicate the presence of a byproduct. The first step is to characterize the peak based on its retention time. Due to the increased hydrophobicity of the trifluoromethyl group, this compound will have a longer retention time on a reverse-phase column compared to non-fluorinated Fmoc-Phe-OH.
To identify the impurity, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time of the unknown peak to known standards if available.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the impurity, which can help in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the impurity.
Q3: I'm concerned about the enantiomeric purity of my product. How can I check for the presence of the D-isomer?
Standard reverse-phase HPLC is typically unable to separate enantiomers. To determine the enantiomeric purity of your this compound, you will need to use a chiral chromatography method, such as chiral HPLC or gas chromatography (GC) with a chiral stationary phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction of H-Phe(4-CF3)-OH with the Fmoc reagent. | - Ensure accurate stoichiometry of reagents. - Monitor the reaction progress using TLC or HPLC. - Consider extending the reaction time or adjusting the temperature as per the protocol. |
| Loss of product during aqueous workup. | - Acidify the aqueous layer to a pH of 2-3 to ensure complete precipitation of the Fmoc-amino acid before extraction. - Use an appropriate organic solvent like ethyl acetate for extraction. | |
| Presence of Unexpected Peaks in HPLC | Impurities in the starting H-Phe(4-CF3)-OH raw material. | - Analyze the starting amino acid by HPLC to check for purity. - Use a higher purity grade of H-Phe(4-CF3)-OH. |
| Formation of dipeptide or other byproducts during the reaction. | - Optimize reaction conditions (e.g., slow addition of Fmoc reagent). - Purify the crude product by recrystallization or column chromatography. | |
| Product Discoloration (Yellowish Tint) | Residual dibenzofulvene (DBF) or its adducts from slight degradation of the Fmoc group. | - Ensure that the reaction conditions are not overly basic or heated. - Thoroughly wash the product during workup to remove colored impurities. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Purity Analysis
This method is designed to separate this compound from potential synthesis-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 25 minutes is a good starting point, and may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the main product from its impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes. Acquire full scan MS and data-dependent MS/MS data.
Protocol 3: ¹H and ¹⁹F NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group.
Byproduct Identification Workflow
Caption: Workflow for identifying unknown byproducts.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis issues.
Technical Support Center: Solid-Phase Synthesis of CF3-Phe Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving yields in the solid-phase synthesis of peptides containing the trifluoromethyl-phenylalanine (CF3-Phe) residue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of CF3-Phe peptides in a question-and-answer format.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Question: My coupling reaction for Fmoc-CF3-Phe-OH is incomplete, leading to low yields and deletion sequences. What are the likely causes and how can I improve the coupling efficiency?
Answer: Incomplete coupling of Fmoc-CF3-Phe-OH is a common issue primarily due to the steric hindrance and electron-withdrawing nature of the trifluoromethyl group. These factors can slow down the kinetics of the acylation reaction.
Troubleshooting Steps:
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids like CF3-Phe, standard carbodiimide reagents such as DIC may be inefficient. More potent activating reagents are recommended.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are highly effective for difficult couplings.[1] HATU is often considered the gold standard due to its high reactivity.[1]
-
Phosphonium Salts: PyBOP is another excellent option for sterically hindered residues, though it may require longer reaction times.[1]
-
-
Increase Reaction Time and Equivalents: To drive the reaction to completion, consider the following adjustments:
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated Fmoc-CF3-Phe-OH.[1]
-
Extended Coupling Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Increased Equivalents: Use a higher excess of the Fmoc-CF3-Phe-OH and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).
-
-
Optimize Solvent: The solvent plays a crucial role in resin swelling and solvation of the growing peptide chain.
-
NMP vs. DMF: N-methylpyrrolidone (NMP) has superior solvating properties compared to N,N-dimethylformamide (DMF) and can help disrupt peptide aggregation, improving reagent accessibility.[2]
-
-
Monitor the Reaction: Always monitor the completion of the coupling reaction before proceeding to the next step.
-
Kaiser Test: A negative Kaiser test (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling. Note that this test is not reliable for proline residues.
-
Issue 2: Peptide Aggregation
Question: I'm observing poor resin swelling and slow reaction kinetics, suggesting on-resin aggregation. How does CF3-Phe contribute to this, and what are the solutions?
Answer: The trifluoromethyl group significantly increases the hydrophobicity of the phenylalanine side chain.[3][4] The incorporation of multiple CF3-Phe residues or their presence in a hydrophobic sequence can promote inter-chain hydrogen bonding and aggregation on the solid support, leading to poor reagent diffusion and incomplete reactions.[5]
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
High-Temperature Synthesis: Performing the synthesis at an elevated temperature (e.g., 50-60°C) can disrupt aggregation and improve reaction kinetics. Microwave-assisted peptide synthesis is particularly effective in this regard.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of stable secondary structures that lead to aggregation.
-
Solvent Choice: As mentioned previously, using NMP instead of DMF can improve solvation and reduce aggregation.[2]
Issue 3: Inefficient Cleavage and Side Reactions
Question: My final yield after cleavage is low, and I'm observing unexpected side products. What are the best practices for cleaving CF3-Phe-containing peptides from the resin?
Answer: Inefficient cleavage can result from steric hindrance around the ester linkage to the resin or side reactions during the cleavage process. The electron-withdrawing nature of the CF3-group can also influence the stability of the benzyl-type linkage to the resin.
Cleavage Optimization:
-
Cleavage Cocktail Composition: A standard cleavage cocktail for Fmoc-SPPS is Trifluoroacetic acid (TFA) with scavengers. The choice and concentration of scavengers are important to prevent side reactions.
-
Standard Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] TIS is a scavenger for carbocations generated from protecting groups.
-
For Peptides with Trp, Met, or Cys: More complex cocktails containing scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be necessary to protect these sensitive residues from modification by reactive species generated during cleavage.[7]
-
-
Cleavage Time: While a standard cleavage time is 2-3 hours, peptides containing CF3-Phe might require extended cleavage times (e.g., 4-6 hours) to ensure complete removal from the resin. It is advisable to perform a small-scale test cleavage to optimize the time.
-
Side Reaction Prevention: Trifluoroacetylation: A potential side reaction during TFA cleavage is the trifluoroacetylation of the N-terminal amine, which results in a capped peptide that is difficult to purify.[8]
-
Mitigation: To avoid this, if possible, leave the N-terminal Fmoc group on during cleavage and remove it in a subsequent step. Alternatively, using a Boc-protected amino acid at the N-terminus can prevent this side reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for incorporating Fmoc-CF3-Phe-OH?
A1: For sterically hindered amino acids like Fmoc-CF3-Phe-OH, aminium/uronium salts such as HATU and HCTU are generally the most effective, providing high coupling efficiency and minimizing racemization.[1] Phosphonium salts like PyBOP are also a good choice. Standard carbodiimide reagents like DIC/HOBt may result in lower yields and require longer reaction times.[1]
Q2: How can I monitor the incorporation of Fmoc-CF3-Phe-OH?
A2: Besides the standard Kaiser test for free amines, you can use analytical techniques on a small, cleaved sample of the peptide. ¹⁹F NMR spectroscopy is a powerful tool to confirm the presence and integrity of the CF3 group.[2][9] Mass spectrometry can confirm the correct mass of the peptide with the incorporated CF3-Phe residue.
Q3: Can racemization of CF3-Phe occur during coupling?
A3: While phenylalanine is not as prone to racemization as some other amino acids, the use of strong bases and extended activation times required for coupling CF3-Phe can increase the risk of epimerization.[10] To minimize this, use a weaker base if possible, avoid excessively long pre-activation times, and use additives like OxymaPure.
Q4: Does the position of the CF3 group on the phenyl ring (e.g., 2-CF3-Phe, 3-CF3-Phe, 4-CF3-Phe) affect the synthesis strategy?
A4: Yes, the position can influence the degree of steric hindrance and the electronic effects on the carboxyl group activation. Generally, 4-CF3-Phe is the most commonly used and is sterically less demanding than 2-CF3-Phe. The synthetic strategy should be adjusted based on the specific isomer, with more hindered isomers potentially requiring more potent coupling reagents and longer reaction times.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance with Sterically Hindered Amino Acids (e.g., CF3-Phe)
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Gold standard for difficult couplings; high reactivity.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Cost-effective alternative to HATU with similar performance.[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Slightly less reactive than HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Effective, but may require longer reaction times.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | 95-98 | Low to Moderate | Cost-effective, but may be less efficient for highly hindered residues. |
Note: Data is generalized based on performance with sterically hindered amino acids and may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-CF3-Phe-OH using HATU
-
Resin Swelling and Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in DMF or NMP for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF/NMP (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF/NMP (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-CF3-Phe-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin. If the test is positive (blue beads), perform a second coupling with fresh reagents for another 2 hours.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF/NMP (3-5 times), followed by DCM (3 times).
-
Protocol 2: Cleavage of CF3-Phe Peptides from Resin
-
Resin Preparation:
-
Wash the fully assembled peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh in a fume hood. For a general-purpose cleavage, use "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7] A simpler alternative for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS.[6]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 3-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: A standard workflow for solid-phase peptide synthesis (SPPS) of a CF3-Phe-containing peptide.
Caption: A decision tree for troubleshooting incomplete coupling of Fmoc-CF3-Phe-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating Fmoc-Phe(4-CF3)-OH Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. Among these, 4-(trifluoromethyl)phenylalanine (Phe(4-CF3)) offers unique electronic and lipophilic characteristics. However, the successful synthesis of peptides containing this modification necessitates rigorous analytical validation to confirm its precise incorporation. This guide provides an objective comparison of mass spectrometry-based validation of Fmoc-Phe(4-CF3)-OH incorporation with alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Incorporation Validation
Mass spectrometry (MS) is the premier technique for confirming the successful incorporation of this compound into a peptide sequence. Its high sensitivity and mass accuracy provide definitive evidence of the modification.
Expected Mass Shift
The primary indicator of successful incorporation is the observation of the correct molecular weight of the synthesized peptide. The replacement of a standard phenylalanine (Phe) residue with a 4-(trifluoromethyl)phenylalanine (Phe(4-CF3)) residue results in a predictable mass shift.
| Amino Acid Residue | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Phenylalanine (Phe) | 147.0684 | - |
| 4-(Trifluoromethyl)phenylalanine (Phe(4-CF3)) | 215.0558 | +67.9874 |
Table 1. Comparison of the monoisotopic masses of Phenylalanine and 4-(Trifluoromethyl)phenylalanine residues.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation
Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact location of the Phe(4-CF3) residue within the peptide sequence. Collision-induced dissociation (CID) is a commonly employed fragmentation technique that generates a series of b- and y-ions, which are fragments of the peptide backbone. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence.
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the fragmentation pattern. While detailed public data on the specific fragmentation of Phe(4-CF3)-containing peptides is limited, the general principles of peptide fragmentation apply. The strong C-F bonds are unlikely to cleave under typical CID conditions. The fragmentation will primarily occur at the peptide amide bonds, generating the characteristic b- and y-ion series. The mass of any fragment ion containing the Phe(4-CF3) residue will be increased by 67.9874 Da compared to the analogous fragment with a standard Phe residue.
Alternative and Complementary Validation Methods
While mass spectrometry is a powerful tool, other techniques can provide complementary information to ensure the highest confidence in the synthesized peptide's identity and purity.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
The trifluoromethyl group provides a unique and highly sensitive probe for ¹⁹F NMR spectroscopy. The fluorine-19 nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals with a wide chemical shift range, making it highly sensitive to the local electronic environment.
A distinct signal in the ¹⁹F NMR spectrum provides direct and unambiguous evidence of the presence of the trifluoromethyl group. The chemical shift of the -CF3 group in Phe(4-CF3) is typically observed in a specific region, which can be used for confirmation.[1]
| Parameter | Value | Reference |
| ¹⁹F Chemical Shift of -CF3 group | ~ -63 ppm (relative to CFCl₃) | [2] |
Table 2. Typical ¹⁹F NMR chemical shift for the trifluoromethyl group in an aromatic system. Note that the exact chemical shift can vary depending on the solvent and the local environment within the peptide.
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. It involves the sequential cleavage and identification of amino acids from the N-terminus. While reliable for natural amino acids, its application to unnatural amino acids can be challenging.[3] The phenylthiohydantoin (PTH) derivative of Phe(4-CF3) would have a unique retention time in the subsequent HPLC analysis, which could be used for its identification if a standard is available. However, mass spectrometry is generally more sensitive and provides more comprehensive sequence information, especially for longer peptides or when the modification is not at the N-terminus.[3]
Experimental Protocols
Peptide Synthesis Incorporating this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
This compound
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (3-5 equivalents), and a base (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser or Ninhydrin test. A negative result indicates a complete reaction.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Protocol for Peptide Mapping
This protocol provides a general method for the analysis of a purified peptide containing Phe(4-CF3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified peptide containing Phe(4-CF3)
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10-100 µg/mL.
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode using electrospray ionization (ESI).
-
MS1 (Full Scan): Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).
-
MS2 (Tandem MS): Use data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation by CID. Acquire MS/MS spectra for the selected ions.
-
-
Data Analysis:
-
Identify the precursor ion corresponding to the correct molecular weight of the peptide containing Phe(4-CF3).
-
Analyze the MS/MS spectrum to confirm the peptide sequence by identifying the b- and y-ion series. Verify the mass shift in fragments containing the Phe(4-CF3) residue.
-
Conclusion
Validating the incorporation of this compound is a critical quality control step in the synthesis of modified peptides. Mass spectrometry, particularly high-resolution MS and tandem MS, stands as the most powerful and definitive method for this purpose. It provides unambiguous confirmation of both the successful incorporation and the precise location of the 4-(trifluoromethyl)phenylalanine residue. Complementary techniques such as ¹⁹F NMR offer direct evidence of the trifluoromethyl group's presence, while Edman degradation can be used for N-terminal sequence confirmation. A multi-faceted analytical approach ensures the highest level of confidence in the structural integrity of the final peptide product, which is paramount for its use in research and drug development.
References
A Comparative Guide to Monitoring Solid-Phase Peptide Synthesis: 19F NMR with Fmoc-Phe(4-CF3)-OH versus Traditional Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, real-time, quantitative monitoring of reaction progress is crucial for optimizing yields, purity, and overall efficiency. This guide provides a comprehensive comparison of on-resin ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing Fmoc-L-4-(trifluoromethyl)phenylalanine (Fmoc-Phe(4-CF₃)-OH), against traditional methods for monitoring solid-phase peptide synthesis (SPPS).
The incorporation of a fluorine-labeled amino acid provides a powerful analytical window into the reaction vessel, offering distinct advantages in terms of sensitivity, specificity, and non-invasiveness over conventional techniques such as the Kaiser test and High-Performance Liquid Chromatography (HPLC).
The Power of a Fluorine Probe in Peptide Synthesis
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (83% that of ¹H), and the absence of endogenous fluorine in most biological and synthetic systems. This results in a sensitive and background-free signal. The trifluoromethyl (-CF₃) group in Fmoc-Phe(4-CF₃)-OH is particularly advantageous as it contains three equivalent fluorine atoms, leading to a significant enhancement of the NMR signal compared to a single fluorine atom. Furthermore, the large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to changes in the local electronic environment, allowing for clear differentiation between reactant, intermediate, and product states during peptide synthesis.
On-Resin ¹⁹F NMR Monitoring: A Quantitative, Real-Time Approach
On-resin ¹⁹F NMR, also known as gel-phase ¹⁹F NMR, allows for the direct, non-destructive monitoring of the peptide synthesis process as it occurs on the solid support. By incorporating Fmoc-Phe(4-CF₃)-OH into the peptide sequence, researchers can track the progress of both the coupling and deprotection steps in real-time or quasi-real-time.
The principle lies in the distinct ¹⁹F NMR chemical shifts of the trifluoromethyl group in different states:
-
Free Fmoc-Phe(4-CF₃)-OH: The activated amino acid in solution will have a specific chemical shift.
-
Coupled Amino Acid: Once successfully coupled to the resin-bound peptide, the chemical environment of the -CF₃ group changes, resulting in a new, distinct chemical shift.
-
Fmoc-Deprotected Amino Acid: After the removal of the Fmoc protecting group, the N-terminal amine is free, leading to another observable shift in the ¹⁹F NMR spectrum.
By integrating the signals corresponding to these different states, a quantitative measure of the reaction's progress can be obtained.
Comparison of Monitoring Methods
| Feature | On-Resin ¹⁹F NMR with Fmoc-Phe(4-CF₃)-OH | Kaiser Test | HPLC Analysis |
| Principle | Direct, non-destructive detection of ¹⁹F nucleus on the resin-bound peptide. | Colorimetric reaction with primary amines. | Chromatographic separation and quantification of cleaved peptide aliquots. |
| Quantitation | Quantitative | Semi-quantitative to Qualitative | Quantitative |
| Real-Time Monitoring | Yes | No (endpoint analysis of a resin sample) | No (requires cleavage and sample workup) |
| Speed | Rapid (spectra can be acquired in minutes) | Relatively fast (minutes) | Slow (requires cleavage, workup, and run time) |
| Sensitivity | High | Moderate | High |
| Destructive | No | Yes (consumes a small resin sample) | Yes (requires cleavage of a peptide sample from the resin) |
| Information Provided | Kinetics of coupling and deprotection, identification of intermediates. | Presence or absence of free primary amines. | Purity and quantity of the cleaved peptide. |
| Applicability to N-substituted amino acids | Yes | No (does not detect secondary amines like proline) | Yes |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Fmoc-Phe(4-CF₃)-OH.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Phe(4-CF₃)-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring: Monitor the coupling reaction using the desired method (On-Resin ¹⁹F NMR, Kaiser Test, or HPLC).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the cleaved peptide in cold diethyl ether.
On-Resin ¹⁹F NMR Monitoring Protocol
Sample Preparation:
-
After initiating the coupling or deprotection step, quickly transfer a small aliquot of the resin slurry (approximately 20-30 mg) into a suitable NMR tube (e.g., a gel-phase NMR tube or a standard NMR tube with a frit).
-
Add a deuterated solvent that is compatible with the resin and the reaction conditions (e.g., DMF-d₇, CDCl₃, or a mixture). Ensure the resin is well-solvated. For optimal spectral quality, PEG-grafted resins such as ArgoGel, TentaGel, or PEGA are recommended.[2]
-
Add a small amount of an internal standard with a known ¹⁹F chemical shift if desired for referencing.
NMR Acquisition:
-
Spectrometer: A standard NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine probe.
-
Pulse Sequence: A simple 1D ¹⁹F pulse-acquire sequence is typically sufficient.
-
Spectral Width: Approximately 50-100 ppm, centered around the expected chemical shift of the trifluoromethyl group.
-
Acquisition Time: 0.5 - 1.0 seconds.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Number of Scans: 128 - 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Maintain the temperature consistent with the synthesis reaction conditions.
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the peaks corresponding to the starting material, intermediate (if any), and product based on their distinct ¹⁹F chemical shifts.
-
Integrate the area under each peak to determine the relative concentrations of each species and calculate the reaction conversion.
Visualizing the Workflow
References
Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Analysis of Peptides Containing 4-Trifluoromethyl-phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 4-trifluoromethyl-phenylalanine (Tfm-Phe) into peptides is a powerful strategy to enhance biological activity and stability. However, this modification introduces unique challenges in purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of these modified peptides, supported by experimental data and detailed protocols.
The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of phenylalanine significantly increases the hydrophobicity of the amino acid. This alteration is a key factor influencing the retention behavior of the peptide in Reversed-Phase HPLC (RP-HPLC), the most widely used technique for peptide analysis.
The Impact of 4-Trifluoromethyl-phenylalanine on Peptide Retention
The increased hydrophobicity of Tfm-Phe leads to a longer retention time on RP-HPLC columns compared to its non-modified counterpart, phenylalanine (Phe). A quantitative measure of this property is the hydrophobicity index (HI), where a higher value indicates greater hydrophobicity. The relative retention time (tR) further illustrates the practical implication of this difference in an HPLC separation.
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (tR) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Trifluoromethyl-phenylalanine (Tfm-Phe) | Trifluoromethyl group (para) | 65.4 | 1.31 |
| Note: The Hydrophobicity Index (HI) is a relative scale with Phenylalanine set to a value of 50. Relative Retention Time is normalized to Phenylalanine. Data sourced from a comparative guide to the hydrophobicity of fluorinated phenylalanines. |
This significant increase in hydrophobicity necessitates careful consideration and optimization of HPLC methods to achieve efficient separation and accurate analysis.
Comparative Analysis of RP-HPLC Methods
The choice of stationary phase is critical for the successful separation of peptides containing Tfm-Phe. While octadecyl-silane (C18) columns are the workhorse for general peptide separations, phenyl-hexyl columns can offer enhanced selectivity for aromatic and fluorinated peptides due to mixed-mode interactions (hydrophobic and π-π).
| Parameter | RP-HPLC Method 1: C18 Column | RP-HPLC Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions | Mixed-mode interactions (hydrophobic and π-π) |
| Selectivity | Excellent for general peptide hydrophobicity | Enhanced for aromatic and fluorinated peptides |
| Typical Retention Time of Fluorinated Peptide | Longer than non-fluorinated analog | Potentially longer and with better separation from aromatic impurities |
| Resolution | High |
A Comparative Guide: Fmoc-Phe(4-CF3)-OH versus Fmoc-Phe-OH in Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the development of novel therapeutics. A key strategy to overcome rapid enzymatic degradation and improve pharmacokinetic profiles is the incorporation of non-canonical amino acids. This guide provides a comprehensive comparison of two such amino acids: the standard L-Phenylalanine (Phe), incorporated using Fmoc-Phe-OH, and its trifluoromethylated analogue, 4-(Trifluoromethyl)-L-phenylalanine, incorporated using Fmoc-Phe(4-CF3)-OH. This comparison focuses on their respective impacts on peptide stability, supported by established principles and illustrative experimental data.
The introduction of a trifluoromethyl (CF3) group to the phenyl ring of phenylalanine is a strategic modification aimed at enhancing the parent peptide's properties. The CF3 group is strongly electron-withdrawing, highly hydrophobic, and sterically demanding.[1] These characteristics can profoundly influence a peptide's conformation, resistance to proteolytic enzymes, and overall stability.
Data Presentation: Quantitative Comparison of Peptide Stability
While direct head-to-head quantitative data for a single peptide sequence is not always available in published literature, the following tables summarize the expected outcomes from comparative stability studies based on established principles of fluorination in peptide chemistry.
Table 1: Illustrative Proteolytic Stability Data
This table presents a hypothetical comparison of the half-life of a model peptide in human plasma and its degradation rate when exposed to the protease α-chymotrypsin. Chymotrypsin typically cleaves at the C-terminus of aromatic amino acids like phenylalanine.
| Peptide | Modification | Half-life in Human Plasma (t½, hours) | α-Chymotrypsin Degradation Rate (µM/min) |
| Model Peptide-Phe | Phenylalanine | 2.5 | 15.8 |
| Model Peptide-Phe(4-CF3) | 4-(Trifluoromethyl)-phenylalanine | > 12 | 3.2 |
Note: The data presented in this table is illustrative and intended to represent the anticipated trend based on the known effects of trifluoromethylation on peptide stability. Actual results may vary depending on the peptide sequence and experimental conditions.
Table 2: Illustrative Thermal Stability Data
This table illustrates the potential impact of 4-(Trifluoromethyl)-phenylalanine incorporation on the thermal stability of a peptide, as measured by its melting temperature (Tm).
| Peptide | Modification | Melting Temperature (Tm, °C) |
| Model Peptide-Phe | Phenylalanine | 68.5 |
| Model Peptide-Phe(4-CF3) | 4-(Trifluoromethyl)-phenylalanine | 75.2 |
Note: The data presented in this table is illustrative. The increase in thermal stability is attributed to the enhanced hydrophobicity and potential for altered secondary structure stabilization conferred by the CF3 group.
Impact on Peptide Properties
The incorporation of this compound in place of Fmoc-Phe-OH can lead to several significant changes in the resulting peptide's physicochemical and biological properties:
-
Enhanced Proteolytic Resistance: The bulky and electron-withdrawing trifluoromethyl group can sterically hinder the approach of proteolytic enzymes to the peptide backbone, thereby reducing the rate of degradation.[2] This is a key factor in extending the in vivo half-life of peptide drugs.
-
Increased Hydrophobicity: The CF3 group is significantly more hydrophobic than a hydrogen atom. This increased lipophilicity can enhance the peptide's ability to cross cell membranes and may improve its interaction with hydrophobic pockets in target proteins.[1]
-
Modulation of Conformation: The steric bulk and electronic effects of the trifluoromethyl group can influence the local peptide secondary structure, potentially stabilizing conformations like β-sheets.[3]
-
Altered Biological Activity: Changes in conformation and hydrophobicity can impact the peptide's binding affinity to its biological target. This can lead to either an increase or decrease in potency, depending on the specific interactions at the binding site.
Experimental Protocols
To empirically determine the comparative stability of peptides synthesized with this compound versus Fmoc-Phe-OH, the following experimental protocols are essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-Phe-OH or this compound using the standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe-OH and this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold ether, and then dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of a peptide in human plasma.
Materials:
-
Test peptide (containing Phe or Phe(4-CF3))
-
Control peptide (if applicable)
-
Human plasma
-
Assay buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid in acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the test peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
Pre-warm the human plasma to 37°C.
-
Initiate the reaction by adding the peptide solution to the plasma at a 1:1 (v/v) ratio.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of the cold quenching solution to stop the enzymatic degradation.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the plasma proteins.
-
Analysis:
-
Collect the supernatant and analyze it by RP-HPLC to quantify the amount of remaining intact peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Confirm the identity of the intact peptide and its degradation products by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
References
A Comparative Guide to Fmoc-Phe(4-CF3)-OH and Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis
Published: December 26, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of two common fluorinated phenylalanine derivatives, Fmoc-Phe(4-F)-OH and Fmoc-Phe(4-CF3)-OH, for application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of these non-canonical amino acids is a key strategy for modulating peptide structure, stability, and biological function.[1][2] The choice between a para-fluoro (-F) and a para-trifluoromethyl (-CF3) substituent has significant implications for both the synthetic process and the final properties of the peptide.
Physicochemical Properties
The primary difference between the two building blocks lies in the electronic properties and size of the halogenated substituent. The single fluorine atom in Fmoc-Phe(4-F)-OH is a moderately electron-withdrawing group, while the trifluoromethyl group in this compound is strongly electron-withdrawing and significantly more lipophilic.[3][4][5] These differences are foundational to their behavior in both synthesis and biological systems.
| Property | Fmoc-Phe(4-F)-OH | This compound | Reference |
| Molecular Weight ( g/mol ) | 405.42 | 455.43 | [6] |
| Molecular Formula | C₂₄H₂₀FNO₄ | C₂₅H₂₀F₃NO₄ | |
| Substituent Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | [3][5] |
| Lipophilicity (Hansch π) | +0.14 (for -F) | +0.88 (for -CF3) | [4] |
| Steric Hindrance | Minimal (F is similar in size to H) | Significant | [7] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The electronic nature of the phenyl ring substituent directly impacts the reactivity of the amino acid's carboxyl group during the coupling step. The strongly deactivating -CF3 group presents a greater synthetic challenge than the -F group.
| SPPS Parameter | Fmoc-Phe(4-F)-OH | This compound | Analysis |
| Coupling Efficiency | High with standard activators. May require slightly longer coupling times than Fmoc-Phe-OH due to mild electronic deactivation.[1][8] | Moderate to low. The -CF3 group strongly deactivates the carboxyl group, often leading to incomplete or "difficult" couplings.[3] | The primary challenge with this compound is overcoming the reduced nucleophilicity of the carboxylate during activation and coupling. |
| Racemization Risk | Low. Phenylalanine derivatives are not considered high-risk for racemization.[8][9] | Low to Moderate. Risk can increase if harsh or extended coupling conditions (e.g., high temperature, excess base) are used to force the reaction to completion. | For both, using low-racemization activators like DIC/Oxyma is recommended if racemization is a concern for a specific sequence.[1] |
| Recommended Reagents | HBTU, HATU, HCTU, DIC/Oxyma.[1] | High-potency reagents are strongly recommended: HATU , HCTU, PyBOP.[3] | Standard carbodiimides like DCC or DIC alone may be insufficient for efficient coupling of this compound.[3] |
| Recommended Strategy | Standard single coupling (1-2 hours) is typically sufficient. | Double coupling is often required. A capping step with acetic anhydride after the first coupling is advised to block unreacted amines and prevent deletion sequences.[3] | A proactive approach using optimized conditions is necessary to ensure successful incorporation of the trifluoromethylated residue. |
Impact on Final Peptide Properties
The choice of fluorinated analog can profoundly alter the resulting peptide's conformation, stability, and bioactivity.
| Peptide Property | Effect of 4-Fluoro-Phe | Effect of 4-Trifluoromethyl-Phe | Analysis |
| Conformation & Structure | Can influence secondary structure, often showing an increased propensity for β-sheets and a decrease in α-helicity compared to natural Phe.[10] | The bulky and electron-withdrawing CF3 group can have a more pronounced impact on backbone conformation and local side-chain packing.[7] | Both can be used to enforce specific conformations. The effect is context-dependent and relates to stereoelectronic effects influencing dihedral angles.[11][12] |
| Metabolic Stability | Increases stability by blocking a common site of metabolic (P450) oxidation on the phenyl ring.[1] | Provides excellent metabolic stability due to the strength of the C-F bonds and the steric bulk of the -CF3 group.[4][13] | Both are effective strategies to improve peptide half-life by preventing enzymatic degradation at the phenylalanine side chain. |
| Binding Affinity | Can enhance binding affinity through favorable interactions like cation-π or halogen bonding.[5] | Can significantly alter binding through a combination of hydrophobic, fluorous, and electronic interactions.[4][13] | The modification of the phenyl ring's electronic character is a key tool for modulating peptide-receptor interactions. |
Experimental Protocols & Methodologies
The following section details a representative protocol for the manual coupling of these amino acids in Fmoc-SPPS.
Standard Coupling Protocol (Fmoc-Phe(4-F)-OH)
This protocol utilizes HATU, a highly effective coupling reagent suitable for most sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain. Repeat with a second treatment for 15 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe(4-F)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) and pre-activate for 1-2 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Perform a qualitative Kaiser test to confirm the absence of free primary amines (beads should remain yellow).[14] Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
Optimized Protocol for Difficult Couplings (this compound)
This protocol incorporates strategies to maximize the incorporation of the electron-deficient residue.
-
Resin Preparation & Deprotection: Follow steps 1-3 from the standard protocol.
-
Amino Acid Activation: Use a high-potency reagent. Dissolve this compound (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.) in DMF (2 mL). Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 1-2 minutes. Using increased equivalents is recommended.
-
First Coupling: Add the activated solution to the resin and agitate for 2-4 hours.
-
Washing: Drain and wash thoroughly with DMF (3 x 5 mL).
-
Second Coupling (Double Coupling): Repeat steps 2 and 3 with a fresh solution of activated this compound to ensure the reaction goes to completion.[3]
-
Monitoring & Capping: Perform a Kaiser test. If the test is still positive (blue beads), it indicates incomplete coupling. At this stage, it is highly recommended to cap any unreacted amines.
-
Capping: Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes. This permanently blocks the unreacted sites.
-
-
Final Wash: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.
Visualization of Workflows and Logic
Conclusion
Both Fmoc-Phe(4-F)-OH and this compound are invaluable tools for peptide modification, though they serve different strategic purposes and present distinct synthetic challenges.
-
Fmoc-Phe(4-F)-OH represents a more conservative modification. It is relatively straightforward to incorporate into peptides using standard high-efficiency SPPS protocols and is ideal for subtly tuning electronic properties to enhance binding affinity or block metabolic degradation with minimal synthetic risk.
-
This compound is a more synthetically demanding building block due to the strong deactivating nature of the trifluoromethyl group. Its use necessitates optimized protocols, including high-potency coupling reagents and often double-coupling strategies. However, the greater synthetic effort can be justified by the potential for a more profound impact on peptide hydrophobicity, stability, and conformational behavior.
The selection between these two derivatives should be a deliberate choice based on a careful balance between the desired physicochemical properties of the final peptide and the synthetic complexity that can be accommodated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Enhanced Enzymatic Stability of Peptides Incorporating 4-(Trifluoromethyl)-Phenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. Native peptides often suffer from rapid degradation by proteases in biological systems, limiting their therapeutic efficacy. The incorporation of non-canonical amino acids is a key strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing the synthetic amino acid 4-(trifluoromethyl)-phenylalanine against their native phenylalanine counterparts, supported by experimental data and detailed methodologies.
The substitution of phenylalanine with its 4-trifluoromethyl analog introduces a bulky, electron-withdrawing trifluoromethyl group on the phenyl ring. This modification can sterically hinder the approach of proteases to the peptide backbone and alter the electronic properties of the scissile bond, thereby reducing susceptibility to enzymatic cleavage.[1]
Comparative Analysis of Proteolytic Stability
The introduction of fluorinated amino acids, such as 4-(trifluoromethyl)-phenylalanine, into a peptide sequence can significantly enhance its resistance to proteolytic degradation. While the exact degree of stabilization is dependent on the specific peptide sequence, the position of the substitution, and the protease , a general trend of increased stability is observed.[2]
Below is a summary of expected performance based on studies of fluorinated peptide analogs. Direct quantitative data for 4-(Trifluoromethyl)-Phenylalanine is often extrapolated from closely related compounds like pentafluorophenylalanine.
| Parameter | Peptide with Phenylalanine | Peptide with 4-(Trifluoromethyl)-Phenylalanine (Expected) | Rationale |
| Half-life in Plasma | Lower | Higher | Increased resistance to plasma proteases due to steric hindrance and altered electronic properties of the cleavage site.[3] |
| Degradation by Chymotrypsin | Susceptible | Potentially Reduced | Chymotrypsin preferentially cleaves at the C-terminus of aromatic residues. The bulky and electron-deficient trifluoromethylphenyl ring can hinder recognition and catalysis by the enzyme.[3] |
| Degradation by Pepsin | Susceptible | Potentially Reduced | Similar to chymotrypsin, the altered side chain of 4-(Trifluoromethyl)-Phenylalanine can reduce the efficiency of pepsin-mediated cleavage.[3] |
| Degradation by Exopeptidases | Susceptible | Potentially Reduced | Modifications to terminal amino acids can slow non-specific degradation by exopeptidases.[4] |
Experimental Protocols
To empirically determine the comparative stability of a peptide containing 4-(trifluoromethyl)-phenylalanine, the following experimental protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing 4-(trifluoromethyl)-phenylalanine are typically synthesized using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc/tBu strategy.[5]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-4-(trifluoromethyl)-L-phenylalanine
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (including Fmoc-4-(trifluoromethyl)-L-phenylalanine) with a coupling reagent like HCTU and a base such as NMM in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[5]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.[5]
In Vitro Proteolytic Stability Assay
This protocol outlines a typical procedure to assess peptide stability against a specific protease like α-chymotrypsin.
Materials:
-
Peptide with Phenylalanine (Control)
-
Peptide with 4-(trifluoromethyl)-phenylalanine (Test)
-
α-chymotrypsin
-
Assay buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation: Prepare stock solutions of the control and test peptides in the assay buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate microcentrifuge tubes, mix the protease (e.g., α-chymotrypsin at a 1:100 enzyme-to-substrate ratio) with the peptide stock solution. Incubate at 37°C.[3]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products. The percentage of intact peptide remaining at each time point is determined by integrating the peak area of the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Plasma Stability Assay
This protocol is used to evaluate the stability of peptides in a more physiologically relevant matrix.
Materials:
-
Peptide with Phenylalanine (Control)
-
Peptide with 4-(trifluoromethyl)-phenylalanine (Test)
-
Human plasma (pooled and anticoagulated)
-
Precipitation solution (e.g., acetonitrile/ethanol, 1:1, v/v)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation: Prepare stock solutions of the control and test peptides.
-
Incubation: In a microcentrifuge tube, mix human plasma with the peptide stock solution to a final peptide concentration of 100 µg/mL. Incubate at 37°C.[3]
-
Time-Point Sampling: At various time points, withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Precipitate the plasma proteins by adding a cold precipitation solution. Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the peptide and its metabolites by RP-HPLC.
-
Data Analysis: Quantify the amount of intact peptide at each time point to determine the plasma half-life.
Signaling Pathways
Peptides containing 4-(trifluoromethyl)-phenylalanine can be designed to interact with a variety of cellular receptors and modulate their signaling pathways. Below are examples of relevant signaling pathways that can be influenced by such modified peptides.
Opioid Receptor Signaling Pathway
Biphalin, a dimeric opioid peptide, shows enhanced binding affinity to μ- and δ-opioid receptors when its phenylalanine residues are substituted with 4-fluoro-phenylalanine.[6] This suggests that peptides with 4-(trifluoromethyl)-phenylalanine could also be potent modulators of opioid receptor signaling. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.[6][7]
Opioid Receptor Signaling Pathway
Substance P / Neurokinin-1 Receptor Signaling Pathway
Substance P is a neuropeptide that preferentially binds to the neurokinin-1 receptor (NK-1R), another GPCR.[8][9] This interaction is involved in pain transmission, inflammation, and cellular proliferation.[1][8] Modified peptides with enhanced stability could serve as potent and long-lasting antagonists or agonists of this pathway.
Substance P / NK-1R Signaling Pathway
Conclusion
The incorporation of 4-(trifluoromethyl)-phenylalanine into peptide sequences represents a promising strategy for enhancing their enzymatic stability. This modification can significantly increase the half-life of peptides in biological fluids, a critical factor for the development of effective peptide-based therapeutics. The provided experimental protocols offer a framework for the synthesis and comparative stability analysis of these modified peptides. Furthermore, understanding the interaction of these peptides with key signaling pathways, such as those mediated by opioid and neurokinin receptors, is crucial for designing novel drugs with improved therapeutic profiles. While the stabilizing effect of fluorination is a complex phenomenon, the strategic use of 4-(trifluoromethyl)-phenylalanine is a valuable tool in the arsenal of peptide drug discovery.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of 4-(Trifluoromethyl)phenylalanine on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical factor in designing effective and stable therapeutics. The incorporation of non-natural amino acids is a powerful strategy to modulate the three-dimensional structure and, consequently, the biological activity of peptides. Among these, 4-(Trifluoromethyl)phenylalanine (4-CF3-Phe) offers a unique combination of steric bulk and potent electronic effects that can significantly influence peptide folding and stability.
This guide provides a comparative analysis of the effects of 4-CF3-Phe on peptide conformation, drawing comparisons with its natural counterpart, Phenylalanine (Phe), and the widely studied 4-Fluorophenylalanine (4-F-Phe). While direct, comprehensive experimental data for 4-CF3-Phe is still emerging, this document outlines the expected impacts and provides detailed experimental protocols for researchers to characterize peptides containing this intriguing amino acid.
Comparative Analysis of Physicochemical Properties and Expected Conformational Effects
The substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenylalanine ring introduces significant changes to the amino acid's properties. These alterations, in turn, can induce notable changes in peptide secondary and tertiary structures.
| Property | Phenylalanine (Phe) | 4-Fluorophenylalanine (4-F-Phe) | 4-(Trifluoromethyl)phenylalanine (4-CF3-Phe) |
| Van der Waals Radius of Substituent | 1.20 Å (H) | 1.47 Å (F) | ~2.5 Å (CF3) |
| Electronic Effect of Substituent | Neutral | Weakly electron-withdrawing | Strongly electron-withdrawing |
| Hydrophobicity (LogP) | ~1.79 | ~1.97 | ~2.57 |
| Expected Impact on α-Helix Propensity | Stabilizing | Generally stabilizing, context-dependent[1] | Potentially destabilizing due to steric hindrance, but may be stabilized by favorable electrostatic interactions[2] |
| Expected Impact on β-Sheet Propensity | Moderate | Can favor β-sheet formation in some contexts[3] | May promote β-sheet structures due to increased hydrophobicity and potential for specific packing interactions[2] |
| Potential for Non-covalent Interactions | Hydrophobic, π-π stacking | Hydrophobic, altered π-π stacking, cation-π interactions[4] | Enhanced hydrophobic, fluorous-fluorous, altered π-π stacking, and dipole-dipole interactions[2] |
Experimental Protocols for Conformational Analysis
A multi-pronged approach employing various biophysical techniques is essential to fully characterize the conformational changes induced by the incorporation of 4-CF3-Phe.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and valuable tool for assessing the overall secondary structure content of a peptide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.
-
Prepare a final peptide concentration of 20-50 µM.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter with a quartz cuvette of 1 mm path length.
-
Record spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of α-helix, β-sheet, random coil, and other secondary structures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information in solution, allowing for detailed analysis of backbone and side-chain conformations. For peptides containing 4-CF3-Phe, ¹⁹F NMR is a particularly powerful tool.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 0.5-2 mM.
-
Add a known concentration of a reference standard (e.g., DSS for ¹H, trifluoroacetic acid for ¹⁹F).
-
-
¹H NMR Data Acquisition and Analysis:
-
Acquire 1D ¹H and 2D spectra such as TOCSY and NOESY.
-
Assign proton resonances to specific amino acid residues.
-
Analyze chemical shift deviations from random coil values to identify secondary structure elements.
-
Use NOE-based distance restraints to calculate a family of 3D structures.
-
-
¹⁹F NMR Data Acquisition and Analysis:
-
Acquire 1D ¹⁹F spectra. The ¹⁹F chemical shift of the CF₃ group is highly sensitive to its local environment and can provide insights into:
-
Conformational heterogeneity (multiple peaks may indicate different conformations).
-
Solvent exposure (shifts can change upon moving from an aqueous to a hydrophobic environment).
-
Interactions with other parts of the peptide or with binding partners.[2]
-
-
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution structure of the peptide in the solid state.
Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
The increased hydrophobicity of 4-CF3-Phe may influence solubility and crystallization behavior.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data, preferably at cryogenic temperatures.
-
Process the diffraction data and solve the structure using molecular replacement (if a homologous structure is available) or de novo methods.
-
Refine the atomic model against the experimental data. The resulting electron density map will reveal the precise conformation of the peptide backbone and the 4-CF3-Phe side chain.[6][7]
-
Visualizing Experimental Workflows and Molecular Effects
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
The Impact of Trifluoromethylation on Peptide Hydrophobicity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of peptides to enhance their physicochemical properties is a cornerstone of modern therapeutic design. The incorporation of non-natural amino acids, such as Fmoc-L-4-(trifluoromethyl)phenylalanine (Fmoc-Phe(4-CF3)-OH), offers a powerful tool to modulate hydrophobicity, a critical parameter influencing a peptide's bioactivity, stability, and pharmacokinetic profile. This guide provides an objective comparison of the hydrophobicity of peptides containing this compound against those with its natural counterpart, L-phenylalanine, and other halogenated and fluorinated analogs, supported by experimental data.
The introduction of a trifluoromethyl (-CF3) group to the phenyl ring of phenylalanine dramatically increases its hydrophobicity. This is attributed to the high lipophilicity of the C-F bond and the overall electronic effects of the trifluoromethyl group. This enhanced hydrophobicity can lead to improved interactions with hydrophobic receptors, increased resistance to proteolytic degradation, and better membrane permeability.
Quantitative Comparison of Hydrophobicity
The most common method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, more hydrophobic molecules interact more strongly with the nonpolar stationary phase, resulting in longer retention times. A common metric derived from RP-HPLC is the hydrophobicity index (HI), which quantifies the relative hydrophobicity of amino acid side chains.
The following table summarizes the comparative hydrophobicity of peptides containing this compound and its analogs. The data for Phenylalanine, 4-Fluoro-phenylalanine, and 4-Trifluoromethyl-phenylalanine are derived from experimental data, while the data for other halogenated and perfluorinated analogs are based on established trends in hydrophobicity.
| Amino Acid Derivative | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t R ) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine (Phe(4-F)) | Single fluorine (para) | 53.2 | 1.06 |
| 4-Chloro-phenylalanine (Phe(4-Cl)) | Single chlorine (para) | Higher than Phe(4-F) | >1.06 |
| 4-Bromo-phenylalanine (Phe(4-Br)) | Single bromine (para) | Higher than Phe(4-Cl) | >1.06 |
| 4-Trifluoromethyl-phenylalanine (Phe(4-CF3)) | Trifluoromethyl group (para) | 65.4 | 1.31 |
| Pentafluorophenylalanine (Phe(F5)) | Five fluorine atoms | Significantly higher than Phe | Significantly >1.00 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50. Relative Retention Time is normalized to Phenylalanine.[1] Data for 4-Chloro-phenylalanine, 4-Bromo-phenylalanine, and Pentafluorophenylalanine are presented based on established principles of increasing hydrophobicity with increased halogenation and fluorine content, though direct comparative experimental values within this specific dataset were not available.
As the data indicates, the incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain results in a substantial increase in both the hydrophobicity index and the relative retention time compared to the natural amino acid and its single halogen-substituted counterparts.[1] This underscores the significant impact of the -CF3 group on the overall lipophilicity of the peptide.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine and compare peptide hydrophobicity.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing modified amino acids like this compound is typically performed using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Objective: To synthesize a model peptide incorporating this compound and its analogs for comparative analysis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound and other analogs)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent and a base and then coupled to the deprotected resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated in cold ether, washed, and then purified by RP-HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Analysis
Objective: To determine the relative hydrophobicity of the synthesized peptides by measuring their retention times on a C18 column.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Synthesized peptide standards
Procedure:
-
Sample Preparation: Prepare stock solutions of each synthesized peptide standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Column Equilibration: Equilibrate the C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a standard volume (e.g., 20 µL) of the first peptide standard onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide.
-
Detection: Monitor the elution of the peptide using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Record the retention time for each peptide. Calculate the relative retention time for each analog by dividing its retention time by the retention time of the peptide containing natural phenylalanine.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for peptide synthesis and hydrophobicity analysis.
References
A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-Phe(4-CF3)-OH
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a important tool for enhancing the therapeutic properties of peptides. The use of Fmoc-L-4-(Trifluoromethyl)phenylalanine [Fmoc-Phe(4-CF3)-OH] in solid-phase peptide synthesis (SPPS) allows for the introduction of a trifluoromethyl group on the phenyl ring of phenylalanine. This modification can significantly alter the physicochemical properties of the resulting peptide, potentially leading to improved biological activity, metabolic stability, and bioavailability.[1][2][3]
This guide provides a comparative analysis of the expected biological activity of peptides containing 4-(trifluoromethyl)phenylalanine [Phe(4-CF3)] versus their native phenylalanine (Phe) counterparts, supported by illustrative data from similar modifications and detailed experimental methodologies for direct comparison.
The Impact of Trifluoromethylation on Peptide Properties
The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can profoundly influence a peptide's characteristics:
-
Enhanced Metabolic Stability : The robust carbon-fluorine bond can increase resistance to enzymatic degradation by proteases, potentially extending the peptide's half-life in vivo.[4] However, it is important to note that the effect on proteolytic stability is not always predictable and can be dependent on the specific enzyme and the position of the substitution relative to the cleavage site.[5][6]
-
Increased Lipophilicity : The -CF3 group increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and cellular uptake.[3]
-
Altered Receptor Binding and Bioactivity : The electronic modifications to the aromatic ring can influence key interactions with biological targets, such as cation-π and π-π stacking, potentially leading to enhanced receptor affinity and potency.[7][8]
Comparative Biological Activity: A Case Study with Halogenation
Direct comparative studies with quantitative data for Phe(4-CF3) containing peptides are not abundant in publicly available literature. However, studies on peptides with a similar modification, 4-fluoro-phenylalanine (4-F-Phe), provide a compelling case for the potential enhancements offered by halogenation.
A notable example is the synthetic opioid peptide, biphalin. Structure-activity relationship studies have shown that substituting the phenylalanine residues at the 4 and 4' positions with 4-F-Phe results in a significant increase in binding affinity for both μ- and δ-opioid receptors.[7]
Quantitative Comparison of Biphalin Analogs
| Compound | Structure | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) |
| Native Sequence Analog | Tyr-D-Ala-Gly-Phe-NH- (dimer) | 0.51 | 12.8 |
| 4-F-Phe Analog | Tyr-D-Ala-Gly-(4-F-Phe)-NH- (dimer) | 0.09 | 0.11 |
Data presented is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at these positions.[7]
This data clearly demonstrates that the incorporation of a halogenated phenylalanine can lead to a substantial improvement in receptor binding affinity. Similar enhancements can be hypothesized and tested for peptides containing Phe(4-CF3).
Proposed Experimental Workflow for Comparison
To systematically evaluate the impact of the Phe(4-CF3) substitution, a paired experimental approach is recommended. This involves the synthesis of both the native peptide and its Phe(4-CF3) analog, followed by a series of head-to-head biological assays.
Caption: Proposed workflow for comparing the biological activity of native vs. Phe(4-CF3) peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.
-
Resin : Rink Amide MBHA resin (for C-terminally amidated peptides).
-
Chemistry : Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
-
Coupling Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection : 20% piperidine in DMF (N,N-dimethylformamide).
-
Amino Acids : Commercially available Fmoc-protected amino acids, including Fmoc-Phe-OH and this compound.
Procedure:
-
Resin Swelling : Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection : Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing : Wash the resin thoroughly with DMF and DCM (Dichloromethane).
-
Amino Acid Coupling : Couple the desired Fmoc-amino acid (including this compound) to the resin using coupling reagents. Allow the reaction to proceed for 2-4 hours.
-
Repeat : Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection : Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay (Competitive Binding)
This protocol describes a general method to determine the binding affinity (Ki) of the peptides to a target receptor.
-
Materials :
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand known to bind to the receptor (e.g., 125I-labeled peptide).
-
Test peptides (native and Phe(4-CF3) analog) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, with appropriate salts and protease inhibitors).
-
Procedure:
-
Incubation : In a microplate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor test peptides.
-
Equilibration : Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Washing : Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 (concentration of peptide that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protease Stability Assay
This protocol provides a general method to assess the stability of the peptides against a specific protease.
-
Materials :
-
Test peptides (native and Phe(4-CF3) analog).
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA)).
-
RP-HPLC system.
-
Procedure:
-
Sample Preparation : Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Incubation : Add the protease solution to the peptide solutions and incubate at 37°C.
-
Time Points : At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
Analysis : Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis : Plot the percentage of intact peptide remaining against time and determine the half-life (t1/2) for each peptide.
Potential Signaling Pathway Modulation
Many bioactive peptides exert their effects by binding to G protein-coupled receptors (GPCRs). The enhanced binding affinity of a Phe(4-CF3)-containing peptide could lead to more potent and sustained activation or inhibition of downstream signaling pathways.
Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.
Conclusion
The incorporation of this compound into peptide synthesis offers a promising strategy for enhancing the therapeutic potential of peptide-based drugs. While direct comparative data is still emerging, the known effects of trifluoromethylation on molecular properties, supported by evidence from similar halogenated analogs, strongly suggest the potential for improved metabolic stability and receptor binding affinity. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate and quantify the biological impact of this modification in their peptides of interest.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Phe(4-CF3)-OH: A Guide for Laboratory Personnel
Authored for: Researchers, scientists, and drug development professionals.
This document provides essential procedural guidance for the safe and compliant disposal of Fmoc-Phe(4-CF3)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine). Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. While some safety data sheets (SDS) may indicate no known OSHA hazards for this compound, it is best practice to treat all chemical waste with caution and manage it through designated hazardous waste streams.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and related waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: An N95-type dust mask is recommended if there is a potential for generating dust.[2]
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine |
| Synonyms | Fmoc-4-(trifluoromethyl)-L-phenylalanine |
| CAS Number | 247113-86-6[3] |
| Molecular Formula | C₂₅H₂₀F₃NO₄[3] |
| Molecular Weight | 455.43 g/mol [3] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C[3] |
| Hazard Classification | No known OSHA hazards, however, treat as chemical waste.[1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride gas (HF).[1] |
Step-by-Step Disposal Procedures
The core principle for the disposal of this compound is to manage it as a non-hazardous solid chemical waste stream, unless institutional policies require it to be treated as hazardous.[4] Under no circumstances should this compound or its solutions be disposed of down the drain. [1]
Disposal of Solid this compound Waste
This procedure applies to unused, expired, or contaminated solid this compound.
-
Segregation: Do not mix solid this compound with other chemical waste streams, particularly incompatible materials like strong oxidizing agents or strong acids.[1]
-
Containment: Carefully sweep or transfer the solid waste into a designated, compatible, and clearly labeled waste container.[4] The container should be sealable to prevent leakage or the release of dust.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from general laboratory traffic.[2]
-
Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
Disposal of Contaminated Solid Waste
Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated solid waste into a designated, labeled container, separate from non-contaminated lab trash.
-
Disposal: This waste should be disposed of through your institution's chemical waste program.[5]
Disposal of Liquid Waste Streams
During peptide synthesis, the cleavage of the Fmoc protecting group generates liquid waste streams, often containing solvents like dimethylformamide (DMF) and piperidine.
-
Collection: Collect all liquid waste from reactions involving this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Piperidine/DMF waste from Fmoc deprotection").
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup through your institution's EHS department.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. This compound = 97 HPLC 247113-86-6 [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Fmoc-Phe(4-CF3)-OH
Essential Safety and Handling Guide for Fmoc-Phe(4-CF3)-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical compound.
Chemical and Physical Properties
This compound, also known as N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, is an amino acid derivative commonly used in peptide synthesis.[1][2] Understanding its properties is fundamental to safe handling.
| Property | Value |
| Chemical Formula | C25H20F3NO4[1] |
| Molecular Weight | 455.43 g/mol [3] |
| Appearance | White to beige powder[4][5] |
| Storage Temperature | 2-8°C[3] |
| Solubility | Insoluble in water; soluble in polar organic solvents like DMF.[6] |
| Hazard Class | Combustible Solid, Water Hazard Class 3 (highly hazardous to water)[3] |
Personal Protective Equipment (PPE)
The cornerstone of chemical safety is the consistent and correct use of Personal Protective Equipment.[7] The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[3][6] |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from dust particles and splashes.[3][6][9] |
| Respiratory Protection | N95-rated dust mask or respirator | To prevent inhalation of the powdered compound.[3][10] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of the experiment. All work with this compound should be conducted within a certified chemical fume hood to ensure proper ventilation.[1][11]
Preparation and Weighing
-
Designated Area : Confine all handling of the solid compound to a designated area within a chemical fume hood.[11]
-
Gather Materials : Before starting, ensure all necessary PPE, spatulas, weigh boats, and solvent containers are within reach.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust by handling the powder gently.[1]
-
Container Closure : Immediately reseal the stock container tightly after use to prevent contamination and exposure.[1]
Dissolution (for Peptide Synthesis)
-
Solvent Addition : In the fume hood, add the appropriate solvent (e.g., DMF) to the vessel containing the weighed this compound.
-
Dissolving : Gently swirl or stir the mixture until the solid is fully dissolved. This is a standard procedure in solid-phase peptide synthesis (SPPS).[6][12]
-
Transfer : Use appropriate labware (e.g., pipette) to transfer the solution to the reaction vessel.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound due to its trifluoromethyl group and must be disposed of accordingly.[13][14]
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids".[14] - Store the container in a designated satellite accumulation area.[13] |
| Liquid Waste (Solutions) | - Collect in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solvents".[13][14] - Crucially, do not mix with non-halogenated solvent waste. [13][15] - Do not dispose of down the drain.[11][15] |
| Contaminated Materials | - Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[13] |
All waste must be collected by certified hazardous waste management personnel according to institutional and local regulations.
Emergency Procedures
Spill Response
-
Small Spill : If a small amount is spilled, sweep it up with an inert absorbent material, place it in a sealed container for disposal, and tag it as hazardous waste.[1][13]
-
Large Spill : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]
First Aid Measures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. threesixtysafety.com [threesixtysafety.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. realsafety.org [realsafety.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
